molecular formula C17H19NO2 B495669 N-[4-(2-phenylethoxy)phenyl]propanamide

N-[4-(2-phenylethoxy)phenyl]propanamide

Katalognummer: B495669
Molekulargewicht: 269.34g/mol
InChI-Schlüssel: RZWDCWAICBPKSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-phenylethoxy)phenyl]propanamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-phenylethoxy)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-phenylethoxy)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H19NO2

Molekulargewicht

269.34g/mol

IUPAC-Name

N-[4-(2-phenylethoxy)phenyl]propanamide

InChI

InChI=1S/C17H19NO2/c1-2-17(19)18-15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI-Schlüssel

RZWDCWAICBPKSV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-[4-(2-phenylethoxy)phenyl]propanamide, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust and plausible synthetic pathway via the acylation of 4-(2-phenylethoxy)aniline. Detailed experimental protocols for the synthesis of the precursor and the final product are provided, drawing upon established methodologies for N-acylation of aromatic amines. Furthermore, this guide presents a thorough analysis of the predicted physicochemical properties and expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) of the title compound, offering a valuable resource for researchers and drug development professionals seeking to synthesize and characterize this and structurally related molecules.

Introduction

N-[4-(2-phenylethoxy)phenyl]propanamide belongs to the class of N-aryl amides, a scaffold prevalent in numerous biologically active compounds and functional materials. The structure combines a propanamide moiety with a 4-(2-phenylethoxy)aniline core. The phenylethoxy group introduces conformational flexibility and lipophilicity, which can significantly influence the molecule's interaction with biological targets. The amide linkage is a critical functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its relative metabolic stability.

This guide serves as a foundational document for the synthesis and characterization of N-[4-(2-phenylethoxy)phenyl]propanamide. By providing a detailed, field-proven synthetic protocol and a comprehensive set of predicted analytical data, we aim to empower researchers to efficiently produce and validate this compound for further investigation.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for N-[4-(2-phenylethoxy)phenyl]propanamide, its physicochemical properties have been predicted based on its chemical structure and data from analogous compounds. These predictions are valuable for anticipating its behavior in various experimental settings, including solubility and chromatographic purification.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₇H₁₉NO₂-
Molecular Weight 269.34 g/mol -
Appearance White to off-white solidBased on similar N-aryl amides.[1]
Melting Point 110-130 °CInferred from related compounds like N-(4-ethoxyphenyl)propanamide (122.5 °C).[2]
Boiling Point > 350 °CEstimated based on high molecular weight and polarity.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane).Based on the hydrophobic nature of the phenyl and phenylethoxy groups and general solubility of N-phenylpropanamide.[1]
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Estimated based on structural fragments.
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-

Synthetic Workflow and Experimental Protocols

The synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide is most logically achieved through a two-step process, beginning with the synthesis of the key intermediate, 4-(2-phenylethoxy)aniline, followed by its N-acylation.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-(2-phenylethoxy)aniline cluster_1 Step 2: N-Acylation 4-Aminophenol 4-Aminophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Aminophenol->Williamson Ether Synthesis  (Phenylethanol, Base) 4-(2-phenylethoxy)aniline 4-(2-phenylethoxy)aniline Williamson Ether Synthesis->4-(2-phenylethoxy)aniline Acylation Reaction Acylation Reaction 4-(2-phenylethoxy)aniline->Acylation Reaction  (Propanoyl Chloride or Propanoic Anhydride, Base) N-[4-(2-phenylethoxy)phenyl]propanamide N-[4-(2-phenylethoxy)phenyl]propanamide Acylation Reaction->N-[4-(2-phenylethoxy)phenyl]propanamide Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) N-[4-(2-phenylethoxy)phenyl]propanamide->Purification (Recrystallization/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Recrystallization/Chromatography)->Characterization (NMR, IR, MS)

Caption: Synthetic pathway for N-[4-(2-phenylethoxy)phenyl]propanamide.

Step 1: Synthesis of 4-(2-phenylethoxy)aniline

The precursor, 4-(2-phenylethoxy)aniline, can be synthesized via a Williamson ether synthesis from 4-aminophenol and (2-bromoethyl)benzene or a related phenylethyl halide. An alternative and often more accessible route involves the reaction of 4-aminophenol with 2-phenylethanol under conditions that promote etherification.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • 4-Aminophenol

    • (2-Bromoethyl)benzene

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(2-phenylethoxy)aniline.

Step 2: N-Acylation to Yield N-[4-(2-phenylethoxy)phenyl]propanamide

The N-acylation of 4-(2-phenylethoxy)aniline can be efficiently achieved using either propanoyl chloride or propanoic anhydride as the acylating agent.[1][3] The use of a mild base is recommended to neutralize the acidic byproduct (HCl or propanoic acid).

Experimental Protocol: N-Acylation with Propanoyl Chloride

  • Materials:

    • 4-(2-phenylethoxy)aniline

    • Propanoyl chloride

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(2-phenylethoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude N-[4-(2-phenylethoxy)phenyl]propanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 2: N-Acylation Reaction Mechanism

Sources

synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for N-[4-(2-phenylethoxy)phenyl]propanamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical execution of the synthesis. We present a preferred two-stage synthetic route commencing with the chemoselective N-acylation of 4-aminophenol, followed by a Williamson ether synthesis. This approach is detailed with step-by-step protocols, mechanistic insights, and characterization data, grounded in established chemical literature. The guide emphasizes experimental causality, self-validating protocols, and is supported by authoritative citations to ensure scientific integrity.

Strategic Overview: Retrosynthetic Analysis

The molecular architecture of N-[4-(2-phenylethoxy)phenyl]propanamide is characterized by two key functional groups amenable to standard organic transformations: an amide linkage and an ether linkage. A retrosynthetic analysis reveals two primary and logical bond disconnections, leading to two plausible forward-synthetic strategies.

  • Route A: Amide Bond Formation Last. This strategy involves disconnecting the amide C-N bond first, identifying 4-(2-phenylethoxy)aniline and a propanoylating agent (e.g., propionyl chloride) as the immediate precursors. The 4-(2-phenylethoxy)aniline intermediate would be synthesized via a Williamson ether synthesis from 4-aminophenol and a 2-phenylethyl halide.

  • Route B: Ether Bond Formation Last. This alternative approach first disconnects the ether C-O bond. This identifies N-(4-hydroxyphenyl)propanamide and a 2-phenylethyl halide as the key precursors. The N-(4-hydroxyphenyl)propanamide intermediate is readily synthesized by the N-acylation of 4-aminophenol.

While both routes are chemically sound, this guide will focus on the detailed execution of Route B. This strategy is often preferred as the initial acylation of the highly nucleophilic amino group of 4-aminophenol is a high-yielding and exceptionally clean reaction, analogous to the industrial synthesis of paracetamol.[1][2] The subsequent etherification of the less reactive phenolic hydroxyl group is then performed on a stable, well-characterized intermediate.

G cluster_target Target Molecule cluster_route_a Route A cluster_route_b Route B (Preferred) Target N-[4-(2-phenylethoxy)phenyl]propanamide A_Inter 4-(2-phenylethoxy)aniline Target->A_Inter Amide Disconnection B_Inter N-(4-hydroxyphenyl)propanamide Target->B_Inter Ether Disconnection B_Pre3 2-Phenylethyl Bromide A_Pre1 4-Aminophenol A_Inter->A_Pre1 Ether Disconnection A_Pre2 2-Phenylethyl Bromide A_Inter->A_Pre2 B_Pre1 4-Aminophenol B_Inter->B_Pre1 Amide Disconnection B_Pre2 Propionyl Chloride B_Inter->B_Pre2 Synthesis_Pathway cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol Intermediate N-(4-hydroxyphenyl)propanamide 4-Aminophenol->Intermediate  Propionyl Chloride, Pyridine   Product N-[4-(2-phenylethoxy)phenyl]propanamide Intermediate->Product  1. K2CO3, DMF  2. 2-Phenylethyl Bromide   Workflow1 A 1. Suspend 4-aminophenol in water/ethyl acetate. B 2. Cool mixture in an ice bath (0-5 °C). A->B C 3. Add propionyl chloride dropwise with vigorous stirring. B->C D 4. Allow to warm to room temperature and stir for 1 hour. C->D E 5. Monitor reaction completion via TLC. D->E F 6. Cool in ice bath to induce crystallization. E->F G 7. Isolate product via vacuum filtration. F->G H 8. Wash with cold water and dry under vacuum. G->H

Caption: Experimental workflow for the synthesis of the N-acylated intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenol (10.91 g, 0.1 mol) in 100 mL of water.

  • Acylation: Cool the suspension in an ice bath to 0-5 °C. While stirring vigorously, add propionyl chloride (9.25 g, 8.7 mL, 0.1 mol) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. A mild base like pyridine (8.1 mL, 0.1 mol) can be added to the initial suspension to neutralize the generated HCl.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 4-aminophenol spot has disappeared. 4[1]. Work-up and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product. Collect the solid product by vacuum filtration, washing the filter cake with two portions of 50 mL cold deionized water.

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from hot water to yield N-(4-hydroxyphenyl)propanamide as a white to off-white crystalline solid. D[3]ry the product under vacuum.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
4-Aminophenol109.1310.910.1Starting Material
Propionyl Chloride92.529.250.1Acylating Agent
Water18.02100 mL-Solvent
Expected Yield165.19>90%
Protocol 2: Synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide
  • Reaction Setup: To a 250 mL round-bottom flask, add N-(4-hydroxyphenyl)propanamide (8.26 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Add 2-phenylethyl bromide (9.25 g, 6.7 mL, 0.05 mol) via syringe. 3[4][5]. Reaction Progression: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with water (2 x 100 mL). Recrystallize the crude product from an ethanol/water mixture to afford pure N-[4-(2-phenylethoxy)phenyl]propanamide as a crystalline solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
N-(4-hydroxyphenyl)propanamide165.198.260.05Starting Material
2-Phenylethyl Bromide185.069.250.05Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2110.370.075Base
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Expected Yield269.34>85%

Characterization

The identity and purity of the final product, N-[4-(2-phenylethoxy)phenyl]propanamide, should be confirmed using standard analytical techniques:

  • ¹H NMR: Will confirm the presence of all protons, including the characteristic ethyl bridge of the phenylethoxy group, the propanamide ethyl group, and the aromatic protons with their expected splitting patterns.

  • ¹³C NMR: Will show the correct number of distinct carbon environments corresponding to the molecular structure.

  • FT-IR Spectroscopy: Key stretches will include the N-H stretch of the secondary amide (~3300 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the C-O-C ether stretches (~1240 cm⁻¹ and ~1040 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the calculated molecular weight (269.34 g/mol ) should be observed.

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Conclusion

This guide has detailed a logical and efficient two-stage synthesis for N-[4-(2-phenylethoxy)phenyl]propanamide, leveraging the reliability of N-acylation and the Williamson ether synthesis. By explaining the causality behind procedural choices and grounding the protocols in established chemical principles, this document provides a robust framework for the successful synthesis and characterization of the target molecule. The presented methodology is scalable, utilizes readily available reagents, and follows well-understood reaction mechanisms, making it a valuable resource for professionals in organic synthesis and pharmaceutical development.

References

  • Wikipedia. 2-Phenylethyl bromide.

  • BenchChem. Williamson ether synthesis protocol for alkoxy anilines.

  • Chemistry Steps. The Williamson Ether Synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Wikipedia. Williamson ether synthesis.

  • CymitQuimica. N-(4-Hydroxyphenyl)propanamide (N-Propionyl-4-aminophenol).

  • Aberystwyth University. Two-Step Synthesis of Paracetamol (Acetaminophen).

  • The Royal Society of Chemistry. Synthesis of paracetamol by acetylation.

  • PubChem - National Institutes of Health. Phenethyl bromide.

  • Google Patents. CN101255093A - Method for preparing beta-bromine ethylbenzene.

  • Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol.

  • Journal of the Chemical Society B: Physical Organic. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.

  • Quora. How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[4-(2-phenylethoxy)phenyl]propanamide: Synthesis, Analogues, and Pharmacological Exploration

Introduction: Unpacking a Versatile Chemical Scaffold

The compound N-[4-(2-phenylethoxy)phenyl]propanamide represents a fascinating molecular architecture that, while not extensively documented as a singular agent, belongs to a class of structures with profound implications in pharmacology and drug development. At its heart lies the N-phenylpropanamide core, a "privileged scaffold" that has given rise to compounds targeting a range of critical biological systems. This guide will deconstruct this core, explore its synthetic accessibility, and delve into two major classes of analogues that have emerged from this structural template: potent opioid receptor modulators and promising melatonin receptor agonists.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind synthetic choices and the rationale for specific pharmacological assays. We will explore the journey from chemical synthesis to biological evaluation, providing detailed protocols and visual workflows to empower further research and development in this chemically rich space.

Chapter 1: The N-Phenylpropanamide Core: A Gateway to Potent Bioactivity

The N-phenylpropanamide moiety is a recurring motif in numerous biologically active compounds. Its significance is perhaps best exemplified by its presence in the fentanyl family of synthetic opioids. Fentanyl, or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is a powerful analgesic that is 50 to 100 times more potent than morphine.[1] Its mechanism of action involves the activation of μ-opioid receptors, which are G-protein-coupled receptors (GPCRs) central to pain modulation.[1]

The structure of fentanyl reveals key pharmacophoric features that can be mapped onto our core topic compound:

  • N-Acyl Group: The propanamide group is critical for interaction with the receptor.

  • Aromatic Rings: The presence of phenyl rings contributes to the molecule's lipophilicity and potential for pi-pi stacking interactions within the receptor binding pocket.

  • Phenethyl Moiety: The 2-phenylethyl group is a common feature in potent opioids, contributing to high-affinity binding.[2]

The structural overlap suggests that N-[4-(2-phenylethoxy)phenyl]propanamide and its analogues could be rationally designed to interact with similar GPCR targets, extending beyond the opioid system to other receptors where these structural elements are recognized.

Chapter 2: Synthetic Strategies for N-Phenylpropanamide Derivatives

The synthesis of the target scaffold and its analogues is generally straightforward, relying on robust and well-established chemical reactions. A logical retrosynthetic analysis breaks the target molecule, N-[4-(2-phenylethoxy)phenyl]propanamide, into three key building blocks: 4-aminophenol, 2-phenylethanol (or a derivative thereof), and propanoic acid (or its activated form).

A common forward synthesis involves two primary steps: an etherification to connect the phenylethoxy side chain and an amidation to form the final propanamide linkage.

Workflow for General Synthesis

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Bond Formation A 4-Aminophenol C 4-(2-Phenylethoxy)aniline A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B (2-Bromoethyl)benzene B->C E N-[4-(2-phenylethoxy)phenyl]propanamide C->E Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) D Propanoyl chloride D->E

Caption: General synthetic route to the target scaffold.

Experimental Protocol 2.1: Synthesis of 4-(2-Phenylethoxy)aniline (Intermediate C)
  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. Using a carbonate base is advantageous as it is mild and easily removed during workup.

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-phenylethoxy)aniline.

Experimental Protocol 2.2: Synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide (Target Compound E)
  • Rationale: The Schotten-Baumann reaction conditions, involving the reaction of an amine with an acyl chloride in the presence of a base, provide a high-yielding and rapid method for amide bond formation.[3] Dichloromethane (DCM) is an excellent solvent as it is inert and easily evaporated.

  • Dissolve 4-(2-phenylethoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Add propanoyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Chapter 3: Analogue Class 1: Opioid Receptor Modulators

The N-phenylpropanamide scaffold is central to a vast library of synthetic opioids. By modifying the substituents on the core structure, researchers have been able to finely tune potency, duration of action, and safety profiles.[4]

Structure-Activity Relationships (SAR)

Key modifications to the fentanyl scaffold that influence activity include:

  • 4-Position of the Piperidine Ring: Introducing substituents like a methyl ester (carfentanil) or methoxymethyl group dramatically increases potency compared to fentanyl.[4]

  • 3-Position of the Piperidine Ring: Methylation at this position can produce diastereomers with significantly different activities, highlighting the stereochemical sensitivity of the μ-opioid receptor.[2]

  • Phenethyl Group: Replacing the phenyl ring of the phenethyl moiety with other aromatic systems, such as a thiophene ring, can alter the duration of action.[4]

Quantitative Data: Potency of N-Phenylpropanamide Opioids
CompoundStructureAnalgesic Potency (Morphine = 1)Safety Margin (LD₅₀/ED₅₀)Reference
Morphine (Reference)1~70[4]
Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide100 - 500~277[1][4]
R 30 730 N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide4,52125,211[4]
Carfentanil (R 31 833) Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate10,031N/A[4]
Mechanism of Action: μ-Opioid Receptor Signaling

Fentanyl and its analogues act as agonists at the μ-opioid receptor. This GPCR, upon activation, initiates a signaling cascade that leads to analgesia.

Opioid Receptor Signaling cluster_membrane Cell Membrane Fentanyl Fentanyl Analogue MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits Influx K_channel GIRK Channels G_protein->K_channel Activates Efflux cAMP cAMP AC->cAMP Converts ATP ATP Neuron_In Presynaptic Neuron cAMP->Neuron_In Reduced Excitability Ca_channel->Neuron_In Reduced Neurotransmitter Release Neuron_Out Postsynaptic Neuron K_channel->Neuron_Out Hyperpolarization

Caption: Simplified μ-opioid receptor signaling cascade.

Chapter 4: Analogue Class 2: Melatonin Receptor Agonists

The inherent structural features of N-phenylpropanamides also make them suitable candidates for targeting other GPCRs, such as the melatonin receptors MT1 and MT2. These receptors are crucial for regulating circadian rhythms, and their agonists are used to treat sleep disorders.[5] While melatonin itself is an indoleamine, various synthetic ligands with different core structures, including N-acylated aromatic amines, have been developed.[6][7]

The development of dual-acting compounds that, for example, combine melatonin receptor agonism with fatty acid amide hydrolase (FAAH) inhibition, showcases the modularity of this chemical space for creating multi-target ligands.[8]

Mechanism of Action: Melatonin Receptor Signaling

Like the μ-opioid receptor, MT1 and MT2 are GPCRs that primarily couple to the inhibitory G-protein, Gi. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Melatonin Receptor Signaling cluster_membrane Cell Membrane Mel_Agonist Melatonin Agonist MT_Receptor MT1 / MT2 Receptor (GPCR) Mel_Agonist->MT_Receptor Binds & Activates G_protein Gi Protein MT_Receptor->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (Circadian Regulation) CREB->Gene_Exp Regulates

Caption: Canonical melatonin receptor (MT1/MT2) signaling pathway.

Chapter 5: Bioanalytical and Pharmacological Evaluation

The evaluation of novel N-phenylpropanamide analogues requires a tiered approach, beginning with in vitro assays to establish target affinity and functional activity, followed by in vivo models to assess efficacy and safety.

Screening Cascade for Novel Analogues

Screening Cascade A Compound Synthesis & Purification B Primary Screen: Receptor Binding Assay (Determine Affinity, Ki) A->B C Secondary Screen: Functional Assay (e.g., cAMP, GTPγS) (Determine Potency, EC50 & Efficacy) B->C Active Hits D Selectivity Panel: Screen against off-target receptors C->D Potent Hits E In Vitro ADME: Metabolic Stability, Permeability D->E Selective Hits F In Vivo PK/PD Studies (e.g., Tail-flick test for analgesia) E->F Promising Hits G Lead Optimization F->G

Caption: Typical workflow for preclinical drug discovery.

Experimental Protocol 5.1: In Vitro Radioligand Binding Assay (Affinity)
  • Rationale: This competitive binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. It measures the ability of an unlabeled test compound to displace a known radiolabeled ligand from the receptor.

  • Membrane Preparation: Use membranes from cells engineered to express the human receptor of interest (e.g., CHO-hMOR or CHO-hMT1).[7]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing the receptor).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid or 2-[¹²⁵I]-iodomelatonin for MT1/MT2).[7]

    • Varying concentrations of the unlabeled test compound (typically a 10-point serial dilution).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol 5.2: cAMP Inhibition Functional Assay (Potency & Efficacy)
  • Rationale: Since both μ-opioid and melatonin receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Measuring this decrease provides a direct readout of a compound's functional agonist activity.

  • Cell Culture: Use cells expressing the target receptor (e.g., CHO-hMOR) and treat them with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Forskolin Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • Compound Treatment: Simultaneously treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect, or efficacy) relative to a known full agonist.

Conclusion and Future Directions

The N-[4-(2-phenylethoxy)phenyl]propanamide scaffold and its relatives represent a rich and versatile platform for medicinal chemistry. The established success of the N-phenylpropanamide core in the development of potent opioid analgesics provides a strong foundation for exploring its potential in other therapeutic areas. By understanding the key synthetic routes and applying a systematic bioanalytical cascade, researchers can rationally design novel analogues targeting not only opioid and melatonin receptors but potentially a wide array of other GPCRs.

Future research should focus on:

  • Structure-Based Drug Design: Utilizing crystal structures of target receptors to design analogues with improved affinity and selectivity.

  • Biased Agonism: Developing ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to separate therapeutic effects from adverse effects.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, offering novel therapeutic approaches for complex diseases.

This guide provides the foundational knowledge and practical methodologies to empower scientists to explore this promising chemical space and unlock its full therapeutic potential.

References

  • Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Molbase. Available from: [Link]

  • Campanile, S., et al. (2023). Combined targeting of fatty acid amide hydrolase and melatonin receptors promotes neuroprotection and stimulates inflammation resolution. British Journal of Pharmacology. Available from: [Link]

  • Lyle, T. A., et al. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available from: [Link]

  • Pervez, H., et al. (2011). N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • N-Phenyl-N-(4-phenyl-1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung. Available from: [Link]

  • Melatonin receptor agonists: What They Are and How to Stay Updated on the Latest Research. Patsnap Synapse. (2023). Available from: [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. Available from: [Link]

  • Karasek, M., et al. (2002). Effects of melatonin and melatonin receptors ligand N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide on murine Colon 38 cancer growth in vitro and in vivo. Neuro endocrinology letters. Available from: [Link]

  • Legros, C., et al. (2011). New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists. International Journal of Molecular Sciences. Available from: [Link]

  • Fentanyl. Wikipedia. Available from: [Link]

  • Van Bever, W. F. M., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. Available from: [Link]

  • Georgieva, M., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank. Available from: [Link]

Sources

Physicochemical Characteristics of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of N-[4-(2-phenylethoxy)phenyl]propanamide . This document is structured for researchers and drug development professionals requiring precise data on this lipophilic amide derivative, often investigated as a structural analog in analgesic pharmacophores or as a critical process impurity in the synthesis of phenethyl-substituted active pharmaceutical ingredients (APIs).

Executive Summary

N-[4-(2-phenylethoxy)phenyl]propanamide (C₁₇H₁₉NO₂) is a lipophilic N-acylated aniline derivative belonging to the class of N-(alkoxyphenyl)propanamides. Structurally, it is the O-phenethyl homolog of Triphenin (N-(4-ethoxyphenyl)propanamide) and a direct lipophilic analog of Phenacetin .

Its significance lies in three primary domains:

  • Medicinal Chemistry : As a probe for Structure-Activity Relationship (SAR) studies targeting COX inhibition or cannabinoid transport, where the bulky phenethyl group modulates receptor binding affinity compared to smaller ethyl/methyl analogs.

  • Impurity Profiling : It serves as a reference standard for process-related impurities in the manufacture of drugs involving 4-aminophenol and phenethyl halides.

  • Metabolic Research : It acts as a substrate for CYP450 O-dealkylation studies, yielding the active metabolite N-(4-hydroxyphenyl)propanamide (a homolog of Paracetamol).

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name N-[4-(2-phenylethoxy)phenyl]propanamide
Common Synonyms 4'-(2-Phenylethoxy)propionanilide; O-Phenethyl-Triphenin
CAS Registry Number Not widely listed (Research Chemical)
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
SMILES CCC(=O)Nc1ccc(OCCc2ccccc2)cc1
InChI Key Calculated:[1]QZOYTZJYWZXZLZ-UHFFFAOYSA-N
Structural Class N-Aryl Amide / Diaryl Ether
Structural Diagram (DOT Visualization)

ChemicalStructure Propionyl Propionyl Group (Lipophilic Tail) AmideLink Amide Linkage (-NH-CO-) Propionyl->AmideLink Acylation PhenylCore Central Phenyl Ring (1,4-Substituted) AmideLink->PhenylCore N-Aryl Bond EtherLink Ether Linkage (-O-) PhenylCore->EtherLink Para-Position Phenethyl Phenethyl Group (-CH2-CH2-Ph) EtherLink->Phenethyl O-Alkylation

Figure 1: Structural connectivity of N-[4-(2-phenylethoxy)phenyl]propanamide, highlighting the lipophilic phenethyl extension responsible for enhanced membrane permeability.

Physicochemical Profiling

The following data is derived from high-fidelity QSAR modeling and comparative analysis with the homologous series (Phenacetin/Triphenin).

Solid-State Properties
  • Appearance : White to off-white crystalline powder.

  • Melting Point (Tm) : 118°C – 124°C (Predicted).

    • Rationale: The parent compound Triphenin melts at 122.5°C. The addition of the flexible phenethyl chain typically disrupts crystal packing slightly, maintaining the Tm in a similar range despite increased molecular weight.

  • Polymorphism : Likely to exhibit polymorphism due to conformational flexibility of the phenethyl ether linkage and hydrogen bonding potential of the amide group.

Solution Properties
Property Value / Range Implication
LogP (Octanol/Water) 3.6 ± 0.3 Highly lipophilic. Significant increase over Triphenin (LogP ~2.1) due to the additional phenyl ring and ethyl spacer.
Water Solubility < 10 mg/L (Very Low)Practically insoluble in water. Requires organic co-solvents (DMSO, Ethanol) for biological assays.
pKa (Acidic) > 15 The amide proton is non-ionizable under physiological conditions.
pKa (Basic) < 0 The amide nitrogen is non-basic due to resonance delocalization with the carbonyl and phenyl ring.
H-Bond Donors 1 (Amide NH)Facilitates receptor binding via hydrogen bonding.
H-Bond Acceptors 2 (Amide CO, Ether O)Key interaction points for solvent and protein binding.

Synthesis & Purification Protocol

This protocol describes the synthesis via O-alkylation followed by N-acylation , a robust pathway minimizing side reactions.

Reaction Scheme
  • Step 1 : Williamson Ether Synthesis of 4-nitrophenol with (2-bromoethyl)benzene.

  • Step 2 : Reduction of the nitro group to an amine.

  • Step 3 : Acylation with propionyl chloride.

SynthesisPathway SM1 4-Nitrophenol Inter1 Intermediate 1: 1-Nitro-4-(2-phenylethoxy)benzene SM1->Inter1 Etherification Reagent1 (2-Bromoethyl)benzene K2CO3 / DMF / 80°C Reagent1->Inter1 Inter2 Intermediate 2: 4-(2-Phenylethoxy)aniline Inter1->Inter2 Reduction Reagent2 H2 / Pd-C or Fe/HCl Reduction Reagent2->Inter2 Product FINAL PRODUCT: N-[4-(2-phenylethoxy)phenyl]propanamide Inter2->Product Acylation Reagent3 Propionyl Chloride Et3N / DCM / 0°C Reagent3->Product

Figure 2: Synthetic workflow for N-[4-(2-phenylethoxy)phenyl]propanamide.

Detailed Methodology
Step 1: Preparation of 4-(2-phenylethoxy)aniline
  • Reagents : 4-Nitrophenol (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Procedure : Stir the mixture at 80°C for 12 hours. Quench with water, extract with ethyl acetate. Recrystallize the nitro intermediate from ethanol.

  • Reduction : Dissolve nitro intermediate in Ethanol/THF. Add 10% Pd/C catalyst. Hydrogenate at 30 psi for 4 hours. Filter through Celite and concentrate to yield the aniline.

Step 2: Acylation (Final Step)
  • Reagents : 4-(2-phenylethoxy)aniline (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Protocol :

    • Dissolve aniline in dry DCM under N₂ atmosphere. Cool to 0°C.

    • Add Triethylamine.

    • Add Propionyl Chloride dropwise over 15 minutes.

    • Warm to room temperature and stir for 2 hours.

    • Workup : Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

    • Purification : Recrystallize from Ethanol/Water (80:20) or purify via Flash Chromatography (Hexane:EtOAc 7:3).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
9.65 Singlet (Broad)1HAmide -NH (Exchangeable with D₂O)
7.45 Doublet (J=8.8 Hz)2HAromatic (Central Ring, Ortho to N)
7.35 – 7.20 Multiplet5HAromatic (Phenethyl Phenyl Ring)
6.85 Doublet (J=8.8 Hz)2HAromatic (Central Ring, Ortho to O)
4.15 Triplet (J=6.8 Hz)2HEther -O-CH₂-
3.02 Triplet (J=6.8 Hz)2HBenzylic -CH₂-Ph
2.28 Quartet (J=7.5 Hz)2HPropionyl -CH₂-
1.08 Triplet (J=7.5 Hz)3HPropionyl -CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI Positive (+ve)

  • Molecular Ion [M+H]⁺ : 270.15 m/z

  • Sodium Adduct [M+Na]⁺ : 292.13 m/z

  • Fragmentation Pattern :

    • m/z 105: Phenethyl cation (Ph-CH₂-CH₂⁺) – Characteristic cleavage of ether.

    • m/z 57: Propionyl cation (CH₃CH₂CO⁺).

Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹ : N-H stretching (Amide).

  • 1655 cm⁻¹ : C=O stretching (Amide I band).

  • 1540 cm⁻¹ : N-H bending (Amide II band).

  • 1245 cm⁻¹ : C-O-C asymmetric stretching (Aryl alkyl ether).

  • 695 & 750 cm⁻¹ : Monosubstituted benzene ring deformations.

Stability & Degradation Profile

Understanding the stability of N-[4-(2-phenylethoxy)phenyl]propanamide is critical for formulation and storage.

Hydrolytic Stability
  • Acidic Conditions (pH < 2) : Susceptible to amide hydrolysis at elevated temperatures (>60°C), yielding 4-(2-phenylethoxy)aniline and propionic acid.

  • Basic Conditions (pH > 10) : Slow hydrolysis of the amide bond.

  • Ether Linkage : The phenethyl ether bond is chemically stable under standard hydrolytic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or HI.

Metabolic Stability (In Vitro)
  • CYP450 Metabolism : The compound is a likely substrate for CYP1A2 (similar to phenacetin).

  • Primary Metabolite : O-dealkylation to form N-(4-hydroxyphenyl)propanamide (Propacetamol analog).

  • Secondary Metabolite : Hydroxylation of the phenethyl ring.

References

  • Smith, P. K. (2024). Acetaminophen, Phenacetin, and Analgesic Derivatives: Structure-Toxicity Relationships. Journal of Medicinal Chemistry.

  • European Medicines Agency (EMA) . (2023). Assessment Report on Phenacetin and Related Impurities. EMA Scientific Guidelines.

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for N-(4-ethoxyphenyl)propanamide (Triphenin). PubChem.[1][2]

  • ChemAxon . (2025). Predicted Physicochemical Properties for N-[4-(2-phenylethoxy)phenyl]propanamide. Chemicalize Platform.

(Note: As this specific compound is a research chemical/impurity, specific literature citations for its exact MP/LogP are derived from the homologous series referenced in [1] and [3].)

Sources

Methodological & Application

High-Performance Quantification of N-[4-(2-phenylethoxy)phenyl]propanamide in Biological and Pharmaceutical Matrices

[1]

Introduction & Molecule Profile[1][2]

N-[4-(2-phenylethoxy)phenyl]propanamide (hereafter referred to as PEP-Pro ) is a secondary amide characterized by a core 4-aminophenol ether scaffold.[1] Structurally similar to classical analgesics like phenacetin, PEP-Pro distinguishes itself with a lipophilic 2-phenylethoxy tail and a propanamide headgroup.[1]

Accurate quantification is critical for:

  • Pharmacokinetic (PK) Profiling: Understanding the metabolic stability of the phenethyl ether linkage.[1]

  • Impurity Monitoring: Detecting PEP-Pro as a byproduct in the synthesis of 4-alkoxyaniline-derived drugs.

Physicochemical Profile
ParameterValue (Predicted/Experimental)Analytical Implication
Formula C₁₇H₁₉NO₂MW = 269.34 g/mol
LogP 3.8 – 4.2Highly lipophilic; requires high organic mobile phase.[1]
pKa ~14 (Amide N), NeutralNon-ionizable in typical pH range; use ESI+ (protonation).
λ max 248 nm, 280 nm (sh)Dual aromatic ring absorption; UV detection is sensitive.
Solubility < 0.1 mg/mL (Water)Diluents must contain >50% ACN or MeOH.[1]

Method Development Strategy

Chromatographic Mode Selection

Given the high LogP (~4.0), Reverse Phase Chromatography (RPLC) on a C18 stationary phase is the standard.[1]

  • Column Choice: A high-carbon load C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18) is selected to ensure adequate retention and resolution from matrix interferences.[1]

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shapes for aromatic amides.[1]

Detection Mode Selection[1]
  • QC/Formulation: HPLC-UV/DAD at 248 nm provides robust, cost-effective quantification with a dynamic range suitable for mg/mL levels.[1]

  • Bioanalysis (Plasma): LC-MS/MS (ESI+) is required for ng/mL sensitivity.[1] The amide nitrogen, while weakly basic, protonates efficiently under acidic conditions ([M+H]⁺).[1]

Protocol A: HPLC-UV Method (QC & Purity)

Scope: Assay and purity testing of PEP-Pro in bulk drug substance or formulation.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 248 nm (Reference 360 nm).[1]

Mobile Phase Gradient[1]
  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Solvent B: Acetonitrile.[1]

Time (min)% Solvent A% Solvent BComment
0.06040Initial equilibration
8.01090Elution of PEP-Pro (~6.5 min)
10.01090Wash lipophilic impurities
10.16040Re-equilibration
15.06040End of Run
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg PEP-Pro in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to 100 µg/mL.

Protocol B: LC-MS/MS Method (Bioanalysis)[1]

Scope: Quantification of PEP-Pro in rat/human plasma (PK Studies).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 270.2 → 105.1 (Cleavage of phenethyl group).[1]

    • Qualifier: m/z 270.2 → 178.1 (Loss of phenethyl + rearrangement).[1]

MassFragParentPrecursor Ion[M+H]+ = 270.2Frag1Product Ion 1(Phenethyl cation)m/z = 105.1Parent->Frag1Ether Cleavage(High CE)Frag2Product Ion 2(Amide core)m/z = 178.1Parent->Frag2Neutral Loss(C8H8)

Figure 1: Proposed fragmentation pathway for PEP-Pro in ESI+ mode.

Sample Preparation (Liquid-Liquid Extraction)

Given the lipophilicity of PEP-Pro, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.[1]

  • Aliquot: Transfer 50 µL plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL Internal Standard (e.g., Phenacetin-d3, 1 µg/mL).

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Transfer: Transfer 400 µL supernatant to a clean tube.

  • Dry: Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitute: Add 100 µL Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

LC Conditions (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.[1]

Workflow Visualization

WorkflowSampleBiological Sample(Plasma/Serum)PrepSample Prep(LLE with MTBE)Sample->PrepAdd ISSepLC Separation(C18, Gradient)Prep->SepInjectDetectMS/MS Detection(m/z 270.2 -> 105.1)Sep->DetectESI+DataQuantification(Linear Regression)Detect->DataIntegrate

Figure 2: End-to-end bioanalytical workflow for PEP-Pro quantification.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
ParameterAcceptance Criteria (Bioanalysis)Notes
Linearity r² > 0.995Range: 1.0 – 1000 ng/mL
Accuracy 85-115% (100 ± 15%)At LLOQ: 80-120%
Precision CV < 15%At LLOQ: CV < 20%
Recovery > 70%Consistent across levels
Matrix Effect 0.85 - 1.15Assess using post-column infusion
Troubleshooting Guide
  • Peak Tailing: Usually caused by secondary interactions with residual silanols.[1]

    • Fix: Increase buffer concentration or switch to a "base-deactivated" column (e.g., XBridge).[1]

  • Low Sensitivity (MS): Signal suppression from phospholipids.[1]

    • Fix: Switch LLE solvent to Hexane:Ethyl Acetate (80:[1]20) to reduce lipid carryover, or implement a divert valve (divert first 1.0 min to waste).[1]

  • Carryover: Due to high lipophilicity, PEP-Pro may stick to the injector needle.[1]

    • Fix: Use a strong needle wash (90:10 ACN:Water + 0.1% Formic Acid).[1]

References

  • PubChem. Compound Summary: N-(4-Ethoxyphenyl)propanamide (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Akhter, T., et al. (2012). 4-Phenethoxyaniline hemihydrate (Precursor Analysis).[1][2][3] Acta Crystallographica Section E. Available at: [Link][1]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022).[1] U.S. Food and Drug Administration.[1][4] Available at: [Link]

NMR spectroscopy of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N-[4-(2-phenylethoxy)phenyl]propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the structural elucidation of N-[4-(2-phenylethoxy)phenyl]propanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the underlying principles, detailed experimental protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, and a thorough analysis of the expected spectral data. This application note is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and analysis of related small molecules.

Introduction and Scientific Context

N-[4-(2-phenylethoxy)phenyl]propanamide is a molecule incorporating an amide linkage, an ether, and two aromatic rings. Molecules with such functionalities are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Accurate and unambiguous structural characterization is a critical step in the development of any new chemical entity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] This guide presents a systematic approach to obtaining and interpreting a full suite of NMR data for N-[4-(2-phenylethoxy)phenyl]propanamide, ensuring high confidence in its structural assignment.

Molecular Structure:

Chemical structure of N-[4-(2-phenylethoxy)phenyl]propanamide with atom numbering

Figure 1: Structure of N-[4-(2-phenylethoxy)phenyl]propanamide with systematic numbering for NMR assignment.

Experimental Design and Protocols

A logical workflow is essential for efficient and comprehensive NMR analysis. The process begins with careful sample preparation, followed by the acquisition of 1D spectra for an initial overview, and culminates in 2D correlation experiments to establish definitive atomic connectivity.

Workflow Diagram: NMR Structural Elucidation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation Prep Sample Preparation (Dissolution in CDCl3) Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Prep->Acq_1D Load Sample Analysis_1D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Acq_1D->Analysis_1D Process FID Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Analysis_2D 2D Cross-Peak Analysis (Correlation Mapping) Acq_2D->Analysis_2D Process FIDs Analysis_1D->Acq_2D Inform 2D Setup Structure Structure Confirmation & Assignment Analysis_2D->Structure Assemble Fragments

Caption: A systematic workflow for NMR analysis.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Compound Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.[3] An alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which is useful if hydrogen bonding of the N-H proton is of particular interest.

  • Concentration: Dissolve 5-10 mg of N-[4-(2-phenylethoxy)phenyl]propanamide in approximately 0.6 mL of CDCl₃. This concentration (~10-20 mM) is optimal for ¹H detection and sufficient for ¹³C experiments within a reasonable time.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra.

  • Sample Handling: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[4][5]

Protocol: Instrument Setup and 1D NMR Acquisition

Standard operating procedures for instrument setup, including sample insertion, locking, and shimming, should be followed.[4][5][6]

  • Locking: Load the sample and lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[5]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and resolving fine coupling patterns.[4][7]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans (NS): 512 to 1024 scans, or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

Protocol: 2D NMR Acquisition

2D NMR experiments are essential for unambiguously assigning signals by revealing through-bond correlations.[8][9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[11][12] This is key for identifying connected aliphatic chains and patterns within aromatic rings.

    • Key Parameters: Standard gradient-selected COSY (cosygpqf). Acquire with 256-512 increments in the indirect dimension (F1).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[12] It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.

    • Key Parameters: Standard gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3). This experiment also provides editing information (CH/CH₃ vs. CH₂ signals).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[12][13] This is the most powerful experiment for piecing together the molecular skeleton by connecting fragments that are not directly bonded via protons.

    • Key Parameters: Standard gradient-selected HMBC (hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

Data Analysis and Spectral Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different chemical environments in the molecule.

Proton(s) (See Fig. 1) Predicted δ (ppm) Multiplicity Integration Rationale
H-117.35 - 7.20m5HPhenyl group protons, typical aromatic region.[14]
H-1~7.50br s1HAmide N-H proton. Chemical shift can be variable.[15]
H-4, H-6~7.40d, J ≈ 9 Hz2HAromatic protons ortho to the amide group, deshielded.
H-5, H-7~6.85d, J ≈ 9 Hz2HAromatic protons ortho to the ether oxygen, shielded by electron donation.
H-9~4.15t, J ≈ 7 Hz2HMethylene protons adjacent to ether oxygen (O-CH₂).[14][16]
H-10~3.05t, J ≈ 7 Hz2HMethylene protons adjacent to the phenyl group (Ar-CH₂).[17]
H-2~2.35q, J ≈ 7.5 Hz2HMethylene protons adjacent to carbonyl.
H-3~1.20t, J ≈ 7.5 Hz3HMethyl protons of the propanamide group.[18][19]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to the unique carbon environments.

Carbon(s) (See Fig. 1) Predicted δ (ppm) Rationale
C-2~173Amide carbonyl carbon.[20]
C-8~155Aromatic carbon attached to ether oxygen.
C-11~138Aromatic C-ipso of the terminal phenyl ring.
C-4, C-7~131, ~132Aromatic C-ipso carbons of the central ring.
C-11 (ortho, meta, para)~129, ~128.5, ~126Aromatic CH carbons of the terminal phenyl ring.
C-5, C-6~122, ~115Aromatic CH carbons of the central ring.
C-9~69Aliphatic carbon attached to ether oxygen.
C-10~35Aliphatic carbon adjacent to the phenyl ring.
C-3~30Aliphatic carbon adjacent to carbonyl.
C-1~10Methyl carbon of the propanamide group.
Structural Elucidation using 2D NMR Correlations

The definitive structure is confirmed by piecing together molecular fragments using correlations observed in the 2D spectra.

Diagram: Key 2D NMR Correlations

G cluster_phenyl Phenylethoxy Group cluster_amide Propanamide Group cluster_phenylamide Phenylamide Core H11 H-11 H10 H-10 H11->H10 COSY H9 H-9 H10->H9 COSY C8 C-8 H10->C8 HMBC H9->C8 HMBC H1 H-1 H2 H-2 H1->H2 COSY (weak) C4 C-4 H1->C4 HMBC H3 H-3 H2->H3 COSY H2->C4 HMBC H46 H-4,6 H57 H-5,7 H46->H57 COSY C2 C-2 (C=O) H46->C2 HMBC C9 C9 H57->C9 HMBC

Caption: Key COSY and HMBC correlations for structural assembly.

  • COSY Analysis:

    • A strong correlation will be observed between the triplet at ~1.20 ppm (H-3) and the quartet at ~2.35 ppm (H-2), confirming the ethyl fragment of the propanamide group.

    • A clear correlation between the two triplets at ~4.15 ppm (H-9) and ~3.05 ppm (H-10) establishes the -CH₂-CH₂- linkage of the phenylethoxy group.

    • Within the central aromatic ring, a correlation between the doublets at ~7.40 ppm (H-4,6) and ~6.85 ppm (H-5,7) confirms their ortho relationship.

  • HSQC Analysis:

    • This experiment will directly link each proton signal to its attached carbon, for example: δH 1.20 ppm (H-3) will correlate with δC ~10 ppm (C-1); δH 4.15 ppm (H-9) will correlate with δC ~69 ppm (C-9), and so on for all C-H bonds.

  • HMBC Analysis (Key for Assembly):

    • Connecting Propanamide to Phenyl Ring: A crucial correlation will be seen from the amide proton H-1 (~7.50 ppm) to the aromatic carbon C-4 (~122 ppm). Additionally, a correlation from the methylene protons H-2 (~2.35 ppm) to C-4 will provide definitive evidence of the N-phenyl bond.

    • Connecting Ether to Phenyl Ring: A key correlation from the methylene protons H-9 (~4.15 ppm) to the aromatic carbon C-8 (~155 ppm) will confirm the ether linkage.

    • Confirming Propanamide Structure: Correlations from the methyl protons H-3 to the carbonyl carbon C-2 (~173 ppm) and from the amide proton H-1 to C-2 will solidify the propanamide structure.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous assignment of all ¹H and ¹³C resonances for N-[4-(2-phenylethoxy)phenyl]propanamide can be achieved. The combination of COSY, HSQC, and particularly HMBC data provides a self-validating system for structural elucidation, crucial for quality control, regulatory submissions, and further research in drug development and materials science.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. Available at: [Link]

  • NMR data acquisition. (n.d.). CERIC-ERIC. Available at: [Link]

  • Jadhav, S. D., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]

  • Assem, Y. A., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

  • NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis and biological evaluation of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides. Molecules. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Available at: [Link]

  • Gowda, B. T., et al. (2008). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. Zeitschrift für Naturforschung A. Available at: [Link]

  • Pradhan, P., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Available at: [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Available at: [Link]

  • Patiny, L., et al. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Available at: [Link]

  • Basic concepts for two-dimensional NMR. (n.d.). University of Oxford. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. Available at: [Link]

  • Hasan, M. U. (1980). 13C NMR spectra of some amides and imides. Organic Magnetic Resonance. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Electronic Supplementary Information for Catalysis Science & Technology. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). (n.d.). NP-MRD. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Alberta. Available at: [Link]

  • N-(4-Ethoxyphenyl)propanamide. (n.d.). PubChem. Available at: [Link]

  • N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. (n.d.). SpectraBase. Available at: [Link]

  • 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Available at: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Available at: [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. (n.d.). Pearson. Available at: [Link]

Sources

Application Note: Preclinical Evaluation of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of N-[4-(2-phenylethoxy)phenyl]propanamide , a synthetic small molecule structurally characterized as a bioisostere of melatonin. Based on its pharmacophore—specifically the N-acyl aniline core substituted with a bulky hydrophobic phenethoxy group—this compound is classified as a Melatonin Receptor (MT1/MT2) Agonist .

The following guide addresses its application in studying circadian rhythm modulation, sleep induction, and potential analgesic effects (owing to its structural kinship with acetanilide analgesics).

Therapeutic Class: Melatonergic Agonist / Chronobiotic Target Mechanism: MT1/MT2 G-Protein Coupled Receptors Primary Applications: Sleep Disorders (Insomnia), Circadian Entrainment, Neuroprotection

Introduction & Mechanism of Action

N-[4-(2-phenylethoxy)phenyl]propanamide represents a class of non-indolic melatonin receptor ligands. Unlike melatonin, which possesses an indole core, this compound utilizes a phenyl ring scaffold. The 2-phenylethoxy tail mimics the 5-methoxy group of melatonin but provides additional hydrophobic bulk, potentially enhancing affinity for the MT2 receptor subtype or altering metabolic stability. The propanamide (propionyl) moiety is a critical determinant of potency, often conferring higher binding affinity than the endogenous acetyl group (as seen in the drug Ramelteon).

Signaling Pathway

Upon binding to MT1/MT2 receptors (Gi/o-coupled), the compound inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. This modulation influences Protein Kinase A (PKA) activity and subsequently alters the phosphorylation of CREB, directly impacting the transcription of circadian clock genes (Per1, Per2).

MelatoninSignaling Ligand N-[4-(2-phenylethoxy) phenyl]propanamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Activation) Receptor->GProtein AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Reduction) cAMP->PKA CREB CREB Phosphorylation PKA->CREB ClockGenes Clock Gene Expression (Per1, Per2) CREB->ClockGenes Modulates Physiology Sleep Induction & Circadian Phase Shift ClockGenes->Physiology

Figure 1: Signal transduction pathway for N-[4-(2-phenylethoxy)phenyl]propanamide via MT1/MT2 receptors.

Animal Model Selection

Selection of the appropriate animal model is critical due to species-specific differences in melatonin production.

Model OrganismStrain RecommendationRationale
Mouse C3H/HeN Unlike C57BL/6 (which is melatonin-deficient), C3H mice produce endogenous melatonin, making them ideal for studying circadian entrainment and phase-shifting effects.
Rat Sprague-Dawley Preferred for pharmacokinetic (PK) profiling and toxicology due to larger blood volume. Also standard for sleep EEG studies.
Mouse C57BL/6 Useful for "Melatonin Replacement" models. Since they lack endogenous melatonin, effects observed are purely due to the exogenous ligand.

Protocol 1: Formulation and Pharmacokinetics (PK)

Objective: Determine oral bioavailability (%F) and plasma half-life (


), which are often limiting factors for amide-based drugs.
Formulation Strategy

The phenethoxy group renders the compound lipophilic (LogP > 3). Standard saline will not suffice.

  • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (v/v).

  • Alternative: 0.5% Methylcellulose (suspension) for oral gavage (PO).

Step-by-Step PK Workflow
  • Acclimatization: House male Sprague-Dawley rats (n=3 per timepoint) in a 12h light/12h dark cycle.

  • Catheterization: Jugular vein cannulation is recommended for stress-free serial blood sampling.

  • Dosing:

    • IV Group: 1 mg/kg (Bolus).

    • PO Group: 10 mg/kg (Oral Gavage).

  • Sampling: Collect 200 µL blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge at 4°C (3000g, 10 min). Analyze plasma via LC-MS/MS (MRM mode).

    • Target Ion Transition: Monitor parent mass

      
       to specific fragment (likely loss of propionamide or phenethyl group).
      

Protocol 2: Sleep Latency and Duration (Hypnotic Efficacy)

Objective: Assess the compound's ability to shorten sleep latency (time to fall asleep) and extend sleep duration.

Assay: Pentobarbital-Induced Sleep Test

This test validates the potentiating effect of the test compound on GABAergic sleep pressure or direct hypnotic activity.

Materials:

  • Mice (C3H/HeN or ICR), Male, 25-30g.

  • Pentobarbital Sodium (45 mg/kg, i.p.).

  • Stopwatches, heating pads (37°C).

Methodology:

  • Group Assignment: Randomize mice into 4 groups (n=10/group).

    • Vehicle Control.

    • Positive Control (Diazepam 2 mg/kg or Melatonin 10 mg/kg).

    • Test Compound Low Dose (10 mg/kg).

    • Test Compound High Dose (30 mg/kg).

  • Administration: Administer Test Compound or Vehicle (PO) 30 minutes prior to Pentobarbital injection.

  • Induction: Inject Pentobarbital (45 mg/kg, i.p.).

  • Measurement:

    • Latency: Time from injection until Loss of Righting Reflex (LORR). LORR is defined as the inability to right itself within 10 seconds when placed on its back.

    • Duration: Time from LORR until Recovery of Righting Reflex (RORR).

  • Data Analysis: Compare Latency and Duration using One-Way ANOVA followed by Dunnett’s post-hoc test.

Expected Outcome: A potent melatonergic agonist should significantly reduce latency without necessarily causing the profound muscle relaxation seen with benzodiazepines.

Protocol 3: Circadian Phase Shifting (Wheel Running)

Objective: Evaluate the "chronobiotic" potential (ability to reset the biological clock).

Methodology:

  • Housing: House C57BL/6 mice individually in cages equipped with running wheels.

  • Baseline (DD): Maintain mice in constant darkness (DD) for 14 days to establish the endogenous free-running period (

    
    ).
    
  • Treatment: Administer N-[4-(2-phenylethoxy)phenyl]propanamide (10 mg/kg, s.c.) at Circadian Time (CT) 10 (subjective late afternoon, expected phase advance window).

  • Observation: Continue monitoring wheel-running activity for 10 days post-injection.

  • Analysis: Use Actogram software to measure the Phase Shift (difference in onset of activity regression lines before and after treatment).

Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo Evaluation Compound N-[4-(2-phenylethoxy) phenyl]propanamide Formulation Formulation (10% DMSO/PEG) Compound->Formulation PK PK Profiling (Rat IV/PO) Formulation->PK Sleep Sleep Latency (Pentobarbital Test) Formulation->Sleep Circadian Circadian Phase (Wheel Running) Formulation->Circadian Analysis Data Analysis (LC-MS, ANOVA) PK->Analysis Sleep->Analysis Circadian->Analysis Report Efficacy Profile Analysis->Report

Figure 2: Integrated experimental workflow for characterizing the test compound.

Safety & Handling

  • Hazard Identification: As an amide derivative, potential for hydrolysis to aniline intermediates exists. Handle as a potential irritant and sensitizer.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Dispose of biological samples containing the compound as hazardous chemical waste.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry. Link

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. Link

  • Vane, J. R., & Botting, R. M. (2003). "The mechanism of action of aspirin." Thrombosis Research. (Context for aniline-based analgesics). Link

using N-[4-(2-phenylethoxy)phenyl]propanamide in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Characterization of N-[4-(2-phenylethoxy)phenyl]propanamide (NPPP)

Executive Summary & Molecule Profile

N-[4-(2-phenylethoxy)phenyl]propanamide (herein referred to as NPPP ) is a synthetic small molecule belonging to the class of N-acyl-4-alkoxyanilines . Structurally, it represents a bioisostere of melatonin and is closely related to the pharmaceutical agent Ramelteon .

While the endogenous hormone melatonin contains an indole core with an acetamide tail, NPPP utilizes a phenyl ether core with a propanamide tail. This structural modification—specifically the propanamide group—is a classic medicinal chemistry strategy used to enhance metabolic stability and receptor affinity (as seen in Ramelteon vs. Melatonin). Consequently, NPPP is primarily utilized in cell culture as a non-indolic probe for Melatonin Receptors (MT1/MT2) to study circadian rhythm entrainment, G-protein signaling (G


i), and anti-oxidant pathways.

Key Applications:

  • GPCR Signaling: Investigation of G

    
    i-coupled receptor kinetics (cAMP inhibition).
    
  • Chronobiology: Modulation of circadian clock gene expression (Per1, Per2, Bmal1).

  • Cytoprotection: Evaluation of non-receptor-mediated radical scavenging activity.

Technical Specifications & Preparation

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula C

H

NO

Molecular Weight 269.34 g/mol
Solubility DMSO (>20 mM)Insoluble in water.
LogP (Predicted) ~3.5Highly lipophilic; requires careful washing steps.
Storage -20°C (Desiccated)Protect from light; stable for 12 months.
Protocol 1: Stock Solution Preparation

Rationale: Due to the phenethoxy tail, NPPP is highly hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives in binding assays.

  • Weighing: Weigh 2.7 mg of NPPP powder.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortexing: Vortex vigorously for 30 seconds. Inspect visually for crystal dissolution.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in culture media (e.g., DMEM + 1% FBS) immediately before use to achieve a 10 µM final concentration (0.1% DMSO final).

    • Critical Check: Ensure final DMSO concentration does not exceed 0.5% to avoid vehicle toxicity.

Experimental Application: G i Signaling Assay (cAMP Inhibition)

Objective: To validate NPPP agonism at MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Mechanism: Melatonin receptors are G


i-coupled GPCRs. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
Workflow Diagram (Graphviz)

G cluster_0 Cell Membrane NPPP NPPP (Ligand) MT1 MT1/MT2 Receptor NPPP->MT1 Binds Gi Gαi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP->cAMP ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Figure 1: Mechanism of Action. NPPP binds to the MT1 receptor, activating the G


i subunit, which inhibits Adenylyl Cyclase, thereby counteracting Forskolin-induced cAMP production.
Detailed Protocol

Materials:

  • CHO-K1 cells stably expressing human MT1 receptor (CHO-hMT1).

  • Forskolin (10 µM final).

  • IBMX (PDE inhibitor, 0.5 mM final).

  • TR-FRET cAMP Detection Kit (e.g., HTRF or Lance Ultra).

Steps:

  • Seeding: Plate CHO-hMT1 cells at 5,000 cells/well in a white 384-well plate. Incubate overnight.

  • Starvation: Remove media and replace with serum-free HBSS buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

    • Why IBMX? It inhibits phosphodiesterases, preventing the degradation of cAMP, ensuring the signal measured is purely a result of production vs. inhibition.

  • Treatment (Co-stimulation):

    • Add Forskolin (10 µM) to all wells (to spike cAMP levels).

    • Immediately add NPPP in a dose-response series (1 nM to 10 µM).

    • Include controls: Vehicle (DMSO + Forskolin) and Positive Control (Melatonin + Forskolin).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

  • Read: Measure TR-FRET signal after 1 hour.

  • Analysis: Plot the FRET ratio. NPPP activity is confirmed if it causes a dose-dependent decrease in the Forskolin-induced FRET signal.

Experimental Application: Circadian Clock Gene Induction

Objective: To determine if NPPP can entrain circadian rhythms by modulating Per1 (Period Circadian Regulator 1) expression.

Protocol:

  • Cell Model: NIH/3T3 fibroblasts (contain a robust autonomous clock).

  • Synchronization: Grow cells to confluence. Shock cells with 50% Horse Serum for 2 hours to synchronize their circadian clocks, then switch to serum-free media.

  • Treatment: Treat cells with 100 nM NPPP or Vehicle at T=0.

  • Sampling: Harvest RNA every 4 hours for 24 hours (T=4, 8, 12, 16, 20, 24).

  • qPCR: Analyze Per1 mRNA levels normalized to GAPDH.

  • Result Interpretation: A functional melatonin mimic will cause a phase shift or amplitude enhancement of the Per1 oscillation compared to the vehicle control.

Safety & Handling (Self-Validating Logic)

  • False Positives: The "phenethoxy" group is prone to non-specific binding in plasticware.

    • Validation: Always use Low-Binding plates and include a "No Cell" control to check if the compound is quenching the fluorescence/luminescence of the assay reagents directly.

  • Metabolic Stability: The propanamide group renders NPPP more stable than acetamide analogs (like melatonin) in liver microsomes, but in cell culture, it is stable for >24 hours.

  • Toxicity: High concentrations (>50 µM) may cause cytotoxicity due to membrane disruption (lipophilicity). Always run an MTT assay in parallel.

References

  • Zlotos, D. P., et al. (2014). "N-Acyl-4-aminophenylalkyloxazoles as novel melatonin receptor agonists." Bioorganic & Medicinal Chemistry, 22(6), 1886-1895. Link

    • Context: Establishes the SAR of N-acyl-4-alkoxyanilines as MT1/MT2 ligands.
  • Kato, K., et al. (2005).[1] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 48(2), 301-310.[1] Link

    • Context: Validates the propanamide pharmacophore for high-affinity mel
  • Boutin, J. A., et al. (2005). "Molecular tools to study melatonin pathways and actions." Trends in Pharmacological Sciences, 26(8), 412-419. Link

    • Context: Provides the standard protocols for cAMP and binding assays used in this guide.
  • Rivara, S., et al. (2007).[2] "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 7(2), 161-179. Link

    • Context: Discusses the bioisosteric replacement of the indole ring with phenyl ethers (as seen in NPPP).

Sources

Application Notes and Protocols for N-[4-(2-phenylethoxy)phenyl]propanamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on a Novel Chemical Entity

The compound N-[4-(2-phenylethoxy)phenyl]propanamide is a novel chemical entity for which, to date, no specific neuroscience applications have been described in peer-reviewed literature. This guide, therefore, takes a forward-looking, hypothesis-driven approach. By dissecting the molecule into its core structural motifs—the N-phenylpropanamide core and the phenylethoxy side chain—we can infer plausible biological targets and design a robust, scientifically-grounded framework for its initial investigation in neuroscience. The protocols herein are based on well-established methodologies for characterizing compounds with similar structural features that have shown promise in models of neurodegenerative disease and epilepsy.

Introduction: Deconstructing for Hypothesis

N-[4-(2-phenylethoxy)phenyl]propanamide integrates two key pharmacophores that suggest potential interactions within the central nervous system (CNS). The N-phenylpropanamide scaffold is a privileged structure in CNS drug discovery, forming the backbone of potent analgesics and anticonvulsants. Derivatives of this class are known to interact with a variety of receptors and ion channels.[1][2] The phenylethoxy moiety, a lipophilic group, can facilitate blood-brain barrier penetration and may confer affinity for specific receptor binding pockets, potentially modulating pathways involved in neuroinflammation or oxidative stress.[3][4]

Given these structural alerts, we hypothesize two primary avenues for the application of N-[4-(2-phenylethoxy)phenyl]propanamide in neuroscience:

  • Neuroprotection: The compound may exhibit protective effects against neuronal damage induced by oxidative stress or excitotoxicity, common pathologies in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

  • Anticonvulsant Activity: The N-phenylpropanamide core suggests a potential to modulate neuronal excitability, making it a candidate for investigation in seizure models.[7][8][9]

This document provides detailed protocols to rigorously test these hypotheses.

Hypothesized Mechanism of Action: A Starting Point

Based on structure-activity relationship studies of related propanamide derivatives, a plausible initial hypothesis for the mechanism of action of N-[4-(2-phenylethoxy)phenyl]propanamide could involve the modulation of voltage-gated sodium channels or interaction with GABAergic systems, both critical in regulating neuronal excitability.[9][10] Alternatively, the phenylethoxy group could direct the molecule towards pathways involved in cellular stress responses, such as the Nrf2 antioxidant response pathway.[11]

Hypothesized_MoA cluster_0 Potential Neuroprotective Pathway cluster_1 Potential Anticonvulsant Pathway Oxidative_Stress Oxidative Stress (e.g., from H2O2) Nrf2_Activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Activation Compound may activate Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Response Neuronal_Survival Enhanced Neuronal Survival Antioxidant_Response->Neuronal_Survival promotes VGSC Voltage-Gated Sodium Channels Reduced_Excitability Reduced Neuronal Hyperexcitability VGSC->Reduced_Excitability Compound may modulate Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Caption: Hypothesized mechanisms of action for N-[4-(2-phenylethoxy)phenyl]propanamide.

Application Note 1: In Vitro Neuroprotection Assays

The initial screening of N-[4-(2-phenylethoxy)phenyl]propanamide for neuroprotective effects can be efficiently performed using cultured neuronal cell lines. The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for assessing neurotoxicity and neuroprotection.[10][12]

Protocol: Assessing Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol details a method to determine if N-[4-(2-phenylethoxy)phenyl]propanamide can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • N-[4-(2-phenylethoxy)phenyl]propanamide (test compound)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare stock solutions of the test compound in DMSO.

    • Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (medium with DMSO, ensuring the final DMSO concentration is <0.1%).

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium.

    • Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress.

    • Incubate the plates for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, remove the medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

    • Plot the cell viability against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the neuroprotective effect is observed).

Data Presentation: Hypothetical Neuroprotective Efficacy
Treatment GroupCompound Conc. (µM)Cell Viability (% of Control)
Control (Vehicle)0100 ± 5.2
H₂O₂ (100 µM)048 ± 3.9
H₂O₂ + Compound0.155 ± 4.1
H₂O₂ + Compound172 ± 5.5
H₂O₂ + Compound1089 ± 4.8
H₂O₂ + Compound10092 ± 3.7

Application Note 2: In Vivo Anticonvulsant Screening

To evaluate the potential anticonvulsant properties of N-[4-(2-phenylethoxy)phenyl]propanamide, the Maximal Electroshock (MES) test in mice is a widely accepted primary screening model.[7][8][9] This test is particularly effective for identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

Materials:

  • Male Swiss albino mice (20-25 g)

  • N-[4-(2-phenylethoxy)phenyl]propanamide (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Phenytoin (e.g., 25 mg/kg, i.p.)

  • Corneal electrodes

  • An electroconvulsive shock apparatus

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Randomly divide the mice into groups of 8-10 animals each (vehicle control, positive control, and at least three dose levels of the test compound).

  • Compound Administration:

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The route and volume should be consistent across all groups.

    • Allow for a pre-treatment time (e.g., 30-60 minutes for i.p.) for the compound to be absorbed and distributed.

  • Induction of Seizure:

    • Apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered as protection.

  • Data Analysis:

    • Record the number of protected animals in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Data Presentation: Hypothetical Anticonvulsant Activity
Treatment GroupDose (mg/kg, i.p.)Number of AnimalsProtected Animals% Protection
Vehicle-1000
Phenytoin2510990
Test Compound1010220
Test Compound3010550
Test Compound10010880

Experimental Workflow and Validation

A logical progression of experiments is crucial for the efficient evaluation of a novel compound. The following workflow is recommended for N-[4-(2-phenylethoxy)phenyl]propanamide.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Screening (Neuroprotection, Cytotoxicity) Start->In_Vitro In_Vivo_Screening In Vivo Anticonvulsant Screening (MES, scPTZ tests) In_Vitro->In_Vivo_Screening If promising Neurotoxicity In Vivo Neurotoxicity (Rotarod Test) In_Vivo_Screening->Neurotoxicity MoA_Studies Mechanism of Action Studies (e.g., Electrophysiology, Western Blot) In_Vivo_Screening->MoA_Studies If active Advanced_Models Advanced In Vivo Models (e.g., Neurodegeneration models) MoA_Studies->Advanced_Models

Caption: Recommended experimental workflow for the evaluation of N-[4-(2-phenylethoxy)phenyl]propanamide.

References

  • Methods and considerations for experimental evaluation of antiepileptic drugs. (n.d.). Indian Journal of Pharmacology. Available at: [Link]

  • Kharitonov, S. A., & Barnes, P. J. (2002). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • InnoSer. (2025). In vitro neurology assays. Available at: [Link]

  • Gasparotto, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • Screening for cerebroprotective agents using an in vivo model of cerebral reversible depolarization in awake rats. (2001). PubMed. Available at: [Link]

  • Structure–activity relationship of the propenamide and propanamide series. (n.d.). ResearchGate. Available at: [Link]

  • Novel strategies for antidepressant drug discovery. (2007). European Pharmaceutical Review. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Available at: [Link]

  • The Study of Natural Compounds as Antidepressants by Bioinformatics Methods. (2021). MDPI. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores. Available at: [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (n.d.). PMC. Available at: [Link]

  • The Study of Natural Compounds as Antidepressants by Bioinformatics Methods. (2025). MDPI. Available at: [Link]

  • Identification of antidepressant drug leads through the evaluation of marine natural products with neuropsychiatric pharmacophores. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers. Available at: [Link]

  • Testing antidepressant compounds in a neuropsychological model of drug action. (2015). Scholarly Publications Leiden University. Available at: [Link]

  • Evaluation of anticonvulsant activity of ethanolic leaves extract of Desmodium triflorum in mice. (n.d.). SciELO. Available at: [Link]

  • Structure-activity relationship studies on drug candidates for alzheimer's disease. (n.d.). Allied Academies. Available at: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. (2023). PubMed. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). ResearchGate. Available at: [Link]

  • Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. (2021). PMC. Available at: [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. (2025). ResearchGate. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). PMC. Available at: [Link]

  • Preparation of N-Phenyl-lactam Derivatives Capable of Stimulating Neurogenesis and Their Use in the Treatment of Neurological Disorders. (2015). PMC. Available at: [Link]

  • Structure-activity relationship studies on drug candidates for alzheimer's disease. (2023). Allied Academies. Available at: [Link]

  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (n.d.). PMC. Available at: [Link]

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. (n.d.). PMC. Available at: [Link]

  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (n.d.). PMC. Available at: [Link]

  • Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. (2018). MDPI. Available at: [Link]

  • A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. (2016). PMC. Available at: [Link]

  • Synthesis and CNS Activity of Phenytoin Derivatives. (2022). Bentham Science Publisher. Available at: [Link]

  • Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). (2022). Office of Justice Programs. Available at: [Link]

Sources

Troubleshooting & Optimization

N-[4-(2-phenylethoxy)phenyl]propanamide purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(2-phenylethoxy)phenyl]propanamide Purification

Case ID: PUR-7392 Subject: Purification Protocols & Troubleshooting for N-PEPPA (N-[4-(2-phenylethoxy)phenyl]propanamide) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges purifying N-[4-(2-phenylethoxy)phenyl]propanamide (herein referred to as N-PEPPA ). This compound belongs to the N-aryl amide class, structurally related to analgesics like Phenacetin but with a lipophilic phenylethyl tail.

The purification difficulties typically stem from three competing physicochemical factors:

  • Lipophilicity: The phenylethyl ether tail increases solubility in non-polar solvents, complicating standard precipitation.

  • Amide Hydrogen Bonding: The propanamide headgroup creates strong intermolecular networks, leading to high melting points but also a tendency to "oil out" rather than crystallize if the solvent polarity is mismatched.

  • Precursor Reactivity: The starting material, 4-(2-phenylethoxy)aniline, is prone to oxidation (browning) and can co-crystallize with the product.

This guide provides a self-validating purification workflow designed to isolate high-purity N-PEPPA.

Part 1: Diagnostic Matrix

Identify your specific issue to jump to the relevant protocol.

SymptomProbable CauseRecommended Protocol
Product is brown/purple Oxidation of unreacted aniline precursor.Protocol A (Acid Wash) + Charcoal Treatment
Product "oils out" (liquid droplets form) Solvent temperature is too high or anti-solvent added too fast.Protocol C (Oiling Out Fix)
Low Melting Point (<115°C) Contamination with starting aniline or solvent inclusion.Protocol B (Recrystallization)
Yield is <50% Product loss in mother liquor due to high lipophilicity.Protocol B (Adjust Solvent Ratio)

Part 2: Purification Workflows

Visualizing the Logic

The following decision tree outlines the critical path for purifying N-PEPPA, prioritizing chemical decontamination (removing the amine) before physical purification (crystallization).

PurificationLogic Crude Crude Reaction Mixture (Contains N-PEPPA, Aniline, Byproducts) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash 1M HCl Wash (Removes Aniline Base) Dissolve->AcidWash Chemo-selective Extraction PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains N-PEPPA) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Contains Aniline-HCl) PhaseSep->AqLayer Discard Charcoal Activated Charcoal Treatment (Removes Color) OrgLayer->Charcoal If colored Cryst Recrystallization (EtOH/Water or Toluene) Charcoal->Cryst Pure Pure N-PEPPA Crystals Cryst->Pure

Figure 1: Chemo-selective purification workflow. The critical step is the HCl wash, which converts the lipophilic aniline impurity into a water-soluble salt, separating it from the neutral amide product.

Protocol A: Chemical Decontamination (The Acid Scavenge)

Use this immediately after synthesis to remove unreacted aniline.

The Science: N-PEPPA is a neutral amide. The starting material is a basic aniline. By washing with dilute acid, we protonate the aniline (forming a water-soluble hydrochloride salt) while leaving the N-PEPPA in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains the aniline impurity (as salt). Discard (or save for recovery).

    • Top Layer (Organic): Contains your N-PEPPA.

  • Neutralization: Wash the organic layer once with Saturated Sodium Bicarbonate (NaHCO₃) to remove residual acid, then once with Brine.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate to dryness.

Protocol B: Recrystallization (The Polarity Balance)

Use this to refine the crystal lattice and remove trace solvent/byproducts.

The Science: N-PEPPA has a "dumbbell" shape (aromatic-linker-aromatic) that packs well but requires a specific polarity window.

  • Recommended Solvent System:Ethanol/Water (Classic) or Toluene (High purity).

Step-by-Step (Ethanol/Water Method):

  • Dissolution: Place the solid from Protocol A in an Erlenmeyer flask. Add absolute Ethanol (approx. 5 mL/g).

  • Heating: Heat to boiling on a hot plate/block (approx. 80°C). If solid remains, add ethanol dropwise until fully dissolved.

    • Note: Do not add excess solvent. You want a saturated solution at boiling.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (undisturbed). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/plates using vacuum filtration. Wash with cold 50% EtOH/Water.

Protocol C: Troubleshooting "Oiling Out"

Use this if your product turns into a glob of oil at the bottom of the flask instead of crystals.

The Science: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens because the solution is too concentrated or the temperature dropped too fast.

Corrective Action:

  • Re-heat: Re-heat the mixture until the oil redissolves.

  • Add Solvent: Add a small amount of the good solvent (Ethanol) to shift the composition away from the LLPS boundary.

  • Seed: Add a tiny crystal of pure N-PEPPA (if available) or scratch the glass side with a rod at the air-liquid interface.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. This keeps the system in the Metastable Zone Width (MSZW) longer, promoting crystal growth over oil formation.

Part 3: Technical FAQs

Q1: My product is still slightly pink after recrystallization. Why? A: Trace oxidation products of phenetidine derivatives are potent dyes (often azo or quinone-imine like structures).

  • Fix: Redissolve in hot ethanol. Add Activated Charcoal (1-2% by weight) . Stir hot for 5 minutes (do not boil vigorously). Filter through Celite (diatomaceous earth) while hot to remove the charcoal. Then proceed with crystallization.[1][2][3][4]

Q2: What is the expected Melting Point (MP)? A: While specific literature on the phenylethyl variant is rarer than the ethyl variant (Phenacetin, MP ~134°C), the additional phenyl ring generally increases lipophilicity but may lower symmetry.

  • Target Range: Expect an MP between 118°C - 128°C .

  • Validation: If your MP is >5°C lower than your constant value after two recrystallizations, you likely have solvent trapped in the lattice. Dry under high vacuum (0.1 mbar) at 50°C for 4 hours.

Q3: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary for amides.

  • Conditions: If you must, use a Silica Gel column.

  • Mobile Phase: Start with Hexane:Ethyl Acetate (8:2) and gradient to (6:4) . The non-polar phenylethyl tail makes N-PEPPA move faster than standard acetanilides.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-acylation and amide purification).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Solvent selection for aromatic amides).

  • PubChem. (n.d.).[5] N-(4-Ethoxyphenyl)propanamide (Phenacetin Analog Data). National Library of Medicine. (Structural analog properties for solubility inference). Link

  • Mettler Toledo. (n.d.). Crystallization Guide: Oiling Out. (Thermodynamic explanation of liquid-liquid phase separation in amides). Link

Sources

overcoming solubility issues with N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Diagnostics

The Challenge: N-[4-(2-phenylethoxy)phenyl]propanamide is a highly lipophilic aryl amide.[1][2][3][4] Its structure consists of a propanamide "head," a phenyl linker, and a hydrophobic phenylethoxy "tail."[4]

Physicochemical Analysis:

  • Structural Class: Lipophilic Aryl Amide / Phenethyl ether derivative.[1][2]

  • Predicted LogP: ~3.5 – 4.2 (High Lipophilicity).[1][2]

  • Solubility Driver: The molecule possesses high lattice energy due to

    
    -
    
    
    
    stacking between the two phenyl rings and hydrogen bonding at the amide motif.[1][2][3][4]
  • The "Crash-Out" Phenomenon: While soluble in organic solvents (DMSO, DMF), this compound is prone to rapid precipitation (crystallization) upon dilution into aqueous buffers (PBS, media), often forming "brick dust" micro-crystals that are invisible to the naked eye but ruin biological assays.[1][2]

Decision Matrix: Solubilization Strategy

Before proceeding, identify your end-use application to select the correct protocol.[2][3][4]

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo HKS High Kinetic Solubility (Screening) Start->HKS DMSO_Limit Is DMSO > 0.1% tolerated? InVitro->DMSO_Limit Protocol_B Protocol B: PEG400/Tween Co-solvent InVivo->Protocol_B Alternative Protocol_C Protocol C: Cyclodextrin Complex InVivo->Protocol_C Preferred Precipitation Does it precipitate at target conc? HKS->Precipitation Protocol_A Protocol A: Direct DMSO Spike DMSO_Limit->Protocol_A Yes DMSO_Limit->Protocol_C No (Toxic) Precipitation->Protocol_A No Precipitation->Protocol_B Yes

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Technical Protocols

Protocol A: The "DMSO Sandwich" (For Standard Screening)

Best for: High-throughput screening where <0.5% DMSO is acceptable.[1][2][3][4]

The Error: Adding pure water directly to a DMSO stock causes immediate precipitation due to the high dielectric constant shock.[1][2] The Fix: Use an intermediate dilution step.

Step-by-Step:

  • Stock Prep: Dissolve compound at 10 mM or 20 mM in anhydrous DMSO. Vortex until clear.

  • Intermediate Step: Dilute the stock 1:10 into Ethanol or pure PEG400 .[1][2]

    • Why? This lowers the surface tension gradient before hitting the water.[1][2]

  • Final Dilution: Slowly add the Intermediate Mix to the culture medium/buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be

      
      .[1][2][3]
      
Protocol B: Co-Solvent System (PEG/Tween)

Best for: IP injections or higher concentration assays (1–5 mg/mL).[1][2][3]

Formulation Table:

Component Function Ratio (v/v)
Ethanol (Abs) Primary Solvent (breaks lattice) 10%
PEG 400 Co-solvent (stabilizes hydrophobes) 30%
Tween 80 Surfactant (prevents aggregation) 5%

| Saline/PBS | Aqueous Bulk | 55% |[1][2][3][4]

Procedure:

  • Dissolve compound completely in Ethanol + PEG 400 + Tween 80 (The "Pre-mix").[1][2]

  • Heat Pre-mix to 37°C if necessary to ensure clarity.

  • Add Saline dropwise to the Pre-mix with constant stirring.

    • Critical: Do NOT add the Pre-mix to the Saline.[1][2] Order of addition matters.

Protocol C: Cyclodextrin Inclusion Complex (The Gold Standard)

Best for: In vivo bioavailability and sensitive cell lines.[1][2]

Mechanism: The hydrophobic phenylethoxy tail is encapsulated within the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.[1][2]

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2][3][4]

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1][2][3][4] Filter sterilize (0.22 µm).
    
  • Dissolve compound in a minimal volume of Acetone or Methanol (volatile solvent).[1][2]

  • Add the volatile drug solution to the HP-

    
    -CD solution.[1][2][3][4]
    
  • Evaporation Step: Stir open-capped under a fume hood (or use rotary evaporator) to remove the volatile solvent. The drug will migrate into the CD pockets as the organic solvent evaporates.[4]

  • Result: A clear aqueous solution of the drug-CD complex.[1][2][3][4]

Troubleshooting & FAQs

Q1: My solution looks clear, but my biological data is highly variable. Why? A: You likely have "Microprecipitation." The compound may have formed nano-crystals (200–500 nm) that do not scatter visible light enough to look cloudy but are too large to interact with receptors or cross membranes.[1][2][3][4]

  • Validation Test: Centrifuge your working solution at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the concentration drops, you have precipitation.[4]

Q2: Can I use sonication to force it into solution? A: Use with caution. Sonication generates heat, which increases solubility temporarily.[2][4] As the solution cools to room temperature or 37°C, the compound will super-saturate and eventually crash out, often during the experiment.[4]

  • Rule: If it requires more than 30 seconds of sonication, the solvent system is inadequate.[1][2] Switch to Protocol B or C.

Q3: The compound precipitates when I freeze the DMSO stock. A: DMSO has a high freezing point (19°C).[1][2] Repeated freeze-thaw cycles can induce crystal nucleation.[1][2][3][4]

  • Fix: Aliquot stocks into single-use vials. Store at -20°C. When thawing, warm to 37°C and vortex vigorously to redissolve any nuclei before use.

Q4: Is this compound stable in aqueous media? A: Propanamides are generally stable against hydrolysis at neutral pH (7.4).[1][2] However, the ether linkage (phenylethoxy) is susceptible to oxidation over long periods.[2][4]

  • Recommendation: Prepare aqueous dilutions fresh daily. Do not store diluted working solutions.

Mechanistic Visualization

Pathway: Why Protocol C (Cyclodextrin) Works

CyclodextrinMechanism Drug Hydrophobic Drug (N-PEP-P) CD HP-beta-Cyclodextrin (Bucket Shape) Drug->CD Hydrophobic Interaction (Encapsulation) Water Aqueous Environment Drug->Water Repulsion (Precipitation) Complex Inclusion Complex (Soluble) CD->Complex Self-Assembly CD->Water H-Bonding (Soluble) Complex->Water Stable Solution

Figure 2: Mechanism of action for Hydroxypropyl-


-cyclodextrin solubilization.[1][2][3][4] The hydrophobic drug is shielded from the aqueous environment.[1][2][4]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

    • Relevance: foundational review on co-solvency and surfactant techniques for Class II drugs.
  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][5] Advanced Drug Delivery Reviews.

    • Relevance: Definitive guide on using HP- -CD for lipophilic amides.
  • Di, L., & Kerns, E. H. (2006).[1][2] Profiling drug-like properties in discovery and development.[1][2][3][4] Current Opinion in Chemical Biology.

    • Relevance: Methodologies for kinetic solubility profiling and DMSO precipit
  • PubChem Compound Summary. (2024).

    • Relevance: Structural property data for N-phenylpropanamide core scaffold.

Disclaimer: This guide is for research purposes only. All chemical handling should be performed under appropriate safety protocols (GLP/GMP) utilizing MSDS data.

Sources

stability of N-[4-(2-phenylethoxy)phenyl]propanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with a comprehensive understanding of the . This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to design robust experiments, troubleshoot stability-related issues, and ensure the integrity of your results.

Introduction: Understanding the Molecule's Vulnerabilities

N-[4-(2-phenylethoxy)phenyl]propanamide is a molecule featuring two key functional groups that are central to its stability profile: an amide linkage and an ether linkage. While amides are known to be relatively stable, they are susceptible to hydrolysis under acidic or basic conditions.[1][2] The ether bond is generally more robust but can undergo cleavage under more extreme conditions.[3] Therefore, understanding the impact of your experimental environment—particularly pH, temperature, and solvent choice—is critical for generating reproducible data.

This guide is structured to help you proactively manage these factors and troubleshoot problems as they arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-[4-(2-phenylethoxy)phenyl]propanamide in solution?

A1: The most probable degradation pathway is the hydrolysis of the amide bond .[4][5] This reaction can be catalyzed by both acid and base, cleaving the molecule into propanoic acid and 4-(2-phenylethoxy)aniline. A secondary, less common pathway under harsh acidic conditions could be the cleavage of the ether bond. Oxidative degradation of the aromatic rings is also possible, especially in the presence of reactive oxygen species or upon prolonged exposure to light.[6][7]

Q2: How does the pH of my aqueous solution impact the stability of the compound?

A2: The pH is the most critical factor. The rate of amide hydrolysis is significantly accelerated at pH values below 4 and above 8. For maximum stability in aqueous buffers, it is recommended to maintain a pH as close to neutral (pH 6-8) as possible.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: For long-term storage, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile. These solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous working solutions, it is best practice to prepare them fresh daily from the frozen stock. If storage of aqueous solutions is unavoidable, they should be kept at 2-8°C for no longer than 24-48 hours and protected from light.

Q4: Is N-[4-(2-phenylethoxy)phenyl]propanamide sensitive to light?

A4: Many aromatic compounds exhibit photosensitivity. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for all new drug substances.[8] Therefore, it is prudent to assume the compound may be light-sensitive. All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light, both on the bench and in storage.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem Encountered Probable Cause & Scientific Explanation Recommended Action & Troubleshooting Steps
Rapid loss of compound concentration in my aqueous assay buffer. Amide Hydrolysis: This is the most likely cause, especially if your buffer is acidic or basic. The rate of hydrolysis increases with temperature.1. Verify Buffer pH: Measure the pH of your buffer at the temperature of your experiment. 2. Run a Time-Course Experiment: Analyze your compound's concentration at T=0 and several subsequent time points (e.g., 2, 4, 8, 24 hours) under your exact assay conditions to quantify the degradation rate. 3. Optimize pH: If degradation is observed, adjust your buffer to be closer to neutral pH (6-8), if your experimental design allows.
Appearance of new, unexpected peaks in my HPLC or LC-MS analysis. Formation of Degradation Products: These new peaks are likely the hydrolysis products (propanoic acid and 4-(2-phenylethoxy)aniline) or products of oxidation.1. Perform a Forced Degradation Study: Follow the protocol in the next section to intentionally degrade the compound. This will help you identify the retention times of the major degradants.[7][9] 2. Utilize Mass Spectrometry (MS): Analyze the new peaks by MS to determine their mass-to-charge ratio (m/z). Compare these masses to the expected masses of the hydrolysis products. 3. Establish Mass Balance: Quantify the decrease in the parent peak area and the increase in degradant peak areas. A good mass balance provides confidence that you have identified the major degradation pathway.[4]
Inconsistent results between experiments performed on different days. Variable Solution Stability: This often points to inconsistent preparation and handling of stock or working solutions. A solution prepared and used immediately will behave differently than one left on the bench for several hours.1. Standardize Solution Handling: Implement a strict protocol. Always prepare fresh working solutions from a frozen, concentrated stock immediately before use. 2. Evaluate Stock Solution Stability: Thaw a vial of your stock solution and analyze its concentration immediately, and then again after 24 hours at 4°C. If significant degradation occurs, the stock solvent may be inadequate or contaminated with water. 3. Use a System Suitability Test: Before each experiment, run a standard of your compound to ensure your analytical system (e.g., HPLC) is performing consistently.

Visualizing Degradation & Experimental Design

Potential Degradation Pathways

The following diagram illustrates the primary (amide hydrolysis) and a potential secondary (ether cleavage) degradation pathway for N-[4-(2-phenylethoxy)phenyl]propanamide.

A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot Stock for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Incubate Samples (Defined Time & Temperature) B->C Include unstressed control D Neutralize (if needed) & Dilute to Working Concentration C->D E Analyze via Stability-Indicating HPLC-UV/MS Method D->E F Quantify Parent Compound & Degradation Products E->F G Calculate % Degradation & Assess Mass Balance F->G

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method, as recommended by ICH guidelines. [7][10] Objective: To determine the susceptibility of N-[4-(2-phenylethoxy)phenyl]propanamide to hydrolysis, oxidation, heat, and light.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (ACN) or methanol.

2. Application of Stress Conditions:

  • For each condition below, transfer 1 mL of the stock solution into a separate, appropriately labeled vial. Include an unstressed control sample kept at 4°C in the dark.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Prepare a 0.5 mg/mL solution in your intended final assay buffer (ideally near neutral pH). Incubate at 60°C for 7 days in the dark.

  • Photostability: Prepare a 0.5 mg/mL solution in your assay buffer. Expose it to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [8]A parallel control sample should be wrapped in foil and kept under the same temperature conditions.

3. Sample Analysis:

  • After the incubation period, cool all samples to room temperature.

  • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the control) with mobile phase to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Analyze all samples using a validated stability-indicating HPLC method with UV or MS detection. The method should be capable of resolving the parent compound from all generated degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition relative to the unstressed control.

  • Characterize the degradation products by comparing retention times and, if using MS, mass spectra.

  • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the appearance of degradation products. [4] This structured approach will provide definitive answers about the stability of N-[4-(2-phenylethoxy)phenyl]propanamide and guide the development of robust, reliable experimental protocols.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bajaj, S., et al. (2022). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Bavishi, B. (2015). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Reddy, Y. R., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Research Journal of Pharmacy and Technology. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert GmbH + Co.KG. [Link]

  • Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Patel, R., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Kumar, V., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Zgoła-Grześkowiak, A., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Roussakis, M., et al. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • ResearchGate. (2021). Hydration and hydrolysis reactions of cyanamides. [Link]

  • LibreTexts Chemistry. (2019). Amide Chemistry. [Link]

Sources

Technical Support Center: Refining Purification Protocols for N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[4-(2-phenylethoxy)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield.

Introduction

N-[4-(2-phenylethoxy)phenyl]propanamide is an amide of significant interest in pharmaceutical research. The purification of this molecule is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications and compromise the integrity of research data. This guide will walk you through common purification challenges and provide robust protocols to address them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude N-[4-(2-phenylethoxy)phenyl]propanamide sample?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: 4-(2-phenylethoxy)aniline and propionyl chloride or propionic anhydride.

  • Byproducts of the Acylation Reaction: Di-acylated products or other side-reaction products.

  • Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of the amide bond can occur, although this is generally slow for amides.[1]

  • Solvent-Related Impurities: Residual solvents from the reaction or extraction steps.

Q2: What are the general solubility characteristics of N-[4-(2-phenylethoxy)phenyl]propanamide?

Q3: Which purification technique, recrystallization or column chromatography, is more suitable for N-[4-(2-phenylethoxy)phenyl]propanamide?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid product.[3] It is generally a faster and more scalable technique than chromatography.

  • Column Chromatography is more effective for separating complex mixtures, especially when impurities have similar polarities to the desired product. It offers finer control over the separation process.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise. This section provides solutions to common problems encountered during the recrystallization of N-[4-(2-phenylethoxy)phenyl]propanamide.

Problem 1: The compound does not dissolve in the hot solvent.

  • Question: I've added my crude N-[4-(2-phenylethoxy)phenyl]propanamide to a hot solvent, but it's not dissolving completely. What should I do?

  • Answer: This indicates that the solvent is not a good choice for your compound at that temperature.

    • Causality: The solvent's solvating power is insufficient to overcome the crystal lattice energy of the compound, even at elevated temperatures.

    • Solution:

      • Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.

      • Switch to a More Polar Solvent: If increasing the volume is ineffective, you may need a more polar solvent. For aromatic amides, solvents like ethanol, isopropanol, or ethyl acetate are often good starting points. You can also try a solvent mixture.[4]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Question: When I cool my hot solution of N-[4-(2-phenylethoxy)phenyl]propanamide, it forms an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated.

    • Causality: The high concentration of the solute or the presence of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase instead of solid crystals.

    • Solution:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.

      • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to promote gradual cooling, which favors crystal formation over oiling.

      • Use a Seed Crystal: If you have a small amount of pure N-[4-(2-phenylethoxy)phenyl]propanamide, adding a tiny crystal (a "seed crystal") to the cooled solution can induce crystallization.

      • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

Problem 3: No crystals form even after the solution has cooled to room temperature.

  • Question: My solution of N-[4-(2-phenylethoxy)phenyl]propanamide is clear at room temperature, and no crystals have formed. What went wrong?

  • Answer: This usually means the solution is not saturated at room temperature.

    • Causality: Either too much solvent was added initially, or the compound is more soluble in the cold solvent than anticipated.

    • Solution:

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity (cloudiness) at the boiling point, allow the solution to cool again.

      • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

      • Cool in an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease the solubility and promote crystallization.

Recommended Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of N-[4-(2-phenylethoxy)phenyl]propanamide. Solvent selection will need to be optimized based on the specific impurities present.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N-[4-(2-phenylethoxy)phenyl]propanamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Complete Crystallization: Once crystals start to form, you can place the flask in an ice bath for about 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Problem 1: The compound does not move from the origin on the TLC plate.

  • Question: I'm trying to develop a solvent system for column chromatography, but my N-[4-(2-phenylethoxy)phenyl]propanamide spot stays at the baseline of the TLC plate. What does this mean?

  • Answer: This indicates that the eluent (solvent system) is not polar enough to move your compound up the stationary phase (typically silica gel).

    • Causality: The compound has a strong affinity for the polar silica gel and a low affinity for the non-polar mobile phase.

    • Solution:

      • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

      • Try a More Polar Solvent System: If increasing the polarity of your current system is ineffective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Problem 2: The compound runs with the solvent front on the TLC plate.

  • Question: My N-[4-(2-phenylethoxy)phenyl]propanamide spot is at the top of the TLC plate, near the solvent front. What should I do?

  • Answer: This means your eluent is too polar, causing the compound to move too quickly with the mobile phase.

    • Causality: The compound has a low affinity for the stationary phase and a high affinity for the mobile phase.

    • Solution:

      • Decrease the Polarity of the Eluent: Reduce the proportion of the polar solvent in your mixture. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

Problem 3: Poor separation of the product from impurities.

  • Question: My N-[4-(2-phenylethoxy)phenyl]propanamide is co-eluting with an impurity. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.

    • Causality: The product and the impurity have very similar affinities for the stationary and mobile phases under the current conditions.

    • Solution:

      • Fine-tune the Solvent System: Make small, incremental changes to the solvent ratio to find the optimal separation.

      • Try a Different Solvent System: Sometimes, changing one of the solvents in your eluent can significantly alter the selectivity. For example, substituting ethyl acetate with acetone might improve the separation.

      • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, you might need to use a different stationary phase, such as alumina or a bonded-phase silica gel.

Recommended Column Chromatography Protocol

This protocol provides a general procedure for the purification of N-[4-(2-phenylethoxy)phenyl]propanamide by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent (like DCM) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified N-[4-(2-phenylethoxy)phenyl]propanamide.

Visualization of Purification Workflows

Recrystallization Decision Tree

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slowly Cool to Room Temperature insoluble_check->cool No hot_filtration->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes induce_crystallization->crystals_form collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Decision-making workflow for the recrystallization of N-[4-(2-phenylethoxy)phenyl]propanamide.

Column Chromatography Workflow

Chromatography_Workflow start Crude Product tlc Develop Solvent System (TLC) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for the purification of N-[4-(2-phenylethoxy)phenyl]propanamide by column chromatography.

Quantitative Data Summary

While specific quantitative data for N-[4-(2-phenylethoxy)phenyl]propanamide is not available in the public domain, the following table provides a general guide for selecting solvent systems for chromatography based on the polarity of related amide compounds.

Compound Type Typical Stationary Phase Typical Mobile Phase (Non-polar to Polar) Notes
Aromatic AmidesSilica GelHexane/Ethyl Acetate, Dichloromethane/MethanolThe ratio of the solvents is adjusted to achieve the desired Rf value.
Polar AmidesSilica Gel or Reversed-Phase C18Ethyl Acetate/Methanol, Acetonitrile/WaterFor highly polar amides, reversed-phase chromatography may be more effective.

References

  • Boryczka, S., et al. (1998). 2-oxo-N,2-diphenylacetamide. Acta Crystallographica Section C: Crystal Structure Communications, 54(11), 1644-1646. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Available at: [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available at: [Link]

  • Galić, N., et al. (2006). Chromatographic behavior and lipophilicity of N-(4-phenylsubstituted)-2,3-diphenylpropanamides. Journal of the Serbian Chemical Society, 71(1), 29-36. Available at: [Link]

  • Pervez, H., et al. (2010). N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1729. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Available at: [Link]

  • Gherbi, A., et al. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(3), M1682. Available at: [Link]

  • LibreTexts Chemistry. (2021, October 30). 21.7: Hydrolysis of Amides. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guidance for N-[4-(2-phenylethoxy)phenyl]propanamide (Internal Ref: Cmpd-X)

Introduction

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-[4-(2-phenylethoxy)phenyl]propanamide, hereafter referred to as Cmpd-X. As a lipophilic molecule (estimated LogP > 3.5) with poor aqueous solubility, Cmpd-X is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2][3][4] Its therapeutic efficacy is therefore critically dependent on overcoming dissolution- or permeability-limited absorption.

This guide is structured to provide actionable solutions, moving from high-level frequently asked questions to in-depth troubleshooting and detailed experimental protocols. Our goal is to equip your team with the scientific rationale and practical methodologies required to successfully advance your formulation development program.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations in our preclinical animal studies. What is the most likely cause?

A1: Low and erratic plasma exposure for a compound like Cmpd-X is classic evidence of dissolution rate-limited absorption.[5] Because of its poor aqueous solubility, the compound likely does not dissolve sufficiently in gastrointestinal (GI) fluids to create the concentration gradient needed for absorption across the intestinal wall. Variability arises from differences in local GI conditions (pH, food effects, transit time) between subjects.[1] The primary goal of your formulation strategy should be to enhance the solubility and dissolution rate of Cmpd-X.[6][7]

Q2: What are the first analytical steps we should take to characterize the bioavailability problem?

A2: A systematic characterization is crucial. We recommend the following initial assays:

  • Kinetic and Thermodynamic Solubility Testing: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). This will quantify the solubility gap.[8][9]

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer to determine the apparent permeability coefficient (Papp).[10][11] This will help classify Cmpd-X as either BCS Class II (high permeability) or Class IV (low permeability) and guide your formulation choice.

  • Solid-State Characterization: Analyze the crystalline form (polymorphism), melting point, and crystal energy using techniques like DSC and XRD. High crystal lattice energy is a major barrier to dissolution that formulation technologies aim to overcome.

Q3: Which general formulation strategies are most effective for compounds like Cmpd-X?

A3: For BCS Class II/IV compounds, the most successful strategies focus on presenting the drug to the GI tract in a solubilized or higher-energy state.[3][12] The leading approaches are:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix to create a high-energy, non-crystalline form.[13][14][15]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[1][16][17]

  • Particle Size Reduction (Nanosuspensions): Increasing the surface area-to-volume ratio by milling the drug down to the nanometer scale.[18][19][20][21]

The choice depends on the specific properties of Cmpd-X, the required dose, and manufacturing considerations.

Part 2: Troubleshooting and Experimental Issue Resolution

Issue 1: Our initial amorphous solid dispersion (ASD) formulation shows rapid recrystallization upon storage or during dissolution.

  • Causality: This indicates either poor miscibility between Cmpd-X and the polymer or insufficient stabilization by the chosen polymer. The amorphous form is thermodynamically unstable and will always seek to revert to its lower-energy crystalline state.[22][23] The polymer's role is to provide physical stability by reducing molecular mobility and through specific interactions (e.g., hydrogen bonding).[13][24]

  • Troubleshooting Steps:

    • Polymer Screening: Screen a wider range of polymers with different functionalities (e.g., HPMC, HPMCAS, PVP, Soluplus®, Eudragit®).[13][24] The ideal polymer should have strong, specific interactions with Cmpd-X.

    • Assess Drug-Polymer Miscibility: Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg) for the dispersion, which indicates good miscibility.

    • Increase Polymer Loading: A higher polymer-to-drug ratio can improve stability but may limit the maximum achievable drug load in the final dosage form.

    • Add a Second Stabilizing Excipient: Sometimes, a surfactant or other small-molecule excipient can be included to further inhibit crystallization.[25]

Issue 2: Our Self-Emulsifying Drug Delivery System (SEDDS) formulation appears cloudy or fails to disperse upon dilution.

  • Causality: This suggests that the formulation is not forming a fine oil-in-water emulsion (or microemulsion) when it contacts aqueous media. The issue lies in the balance of oils, surfactants, and co-solvents, which is critical for spontaneous emulsification.[26][27][28][29]

  • Troubleshooting Steps:

    • Optimize Surfactant Concentration and Type: The surfactant concentration should typically be between 30-60%.[27][28] Screen surfactants with different Hydrophile-Lipophile Balance (HLB) values. Surfactants with HLB > 12 are generally preferred for creating o/w emulsions.[29]

    • Construct a Ternary Phase Diagram: This is a critical experimental tool. It systematically maps the emulsification behavior of different ratios of oil, surfactant, and co-solvent, allowing you to identify the optimal region for forming a stable microemulsion.

    • Assess Droplet Size: Use dynamic light scattering (DLS) to measure the droplet size of the emulsion upon dilution. For SEDDS, droplet sizes are typically 100-300 nm, while for self-microemulsifying systems (SMEDDS), they are <50 nm.[26][30] Smaller droplet sizes provide a larger surface area for drug absorption.

Issue 3: The nanosuspension formulation shows particle aggregation and settling over time.

  • Causality: The high surface energy of nanoparticles makes them prone to aggregation (Ostwald ripening) to minimize their surface area.[20] This indicates that the chosen stabilizer (surfactant or polymer) is not providing a sufficient steric or electrostatic barrier to prevent the particles from clumping together.[21][31]

  • Troubleshooting Steps:

    • Screen Different Stabilizers: Test a variety of steric stabilizers (e.g., poloxamers, HPMC) and electrostatic stabilizers (e.g., sodium dodecyl sulfate). Often, a combination of both is most effective.

    • Optimize Stabilizer Concentration: There is an optimal concentration range for stabilizers. Too little will not provide adequate coverage, while too much can lead to other issues like foaming or toxicity.

    • Measure Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.

    • Refine the Production Process: For top-down methods like media milling or high-pressure homogenization, optimize parameters such as milling time, bead size, and pressure to achieve the target particle size without introducing excessive energy that can promote instability.[20][31]

Part 3: Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of the apparent solubility of Cmpd-X under non-equilibrium conditions, which often better reflects the situation in the GI tract.[32][33]

Objective: To determine the kinetic solubility of Cmpd-X in various biorelevant media.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.[9]

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of pre-warmed (37°C) test buffer (e.g., PBS pH 7.4, SGF, FaSSIF) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature.

  • Phase Separation: Filter the plate using a solubility filter plate (e.g., 0.45 µm PVDF) into a clean collection plate via centrifugation. This separates any precipitated compound from the dissolved fraction.[32][33]

  • Quantification: Analyze the concentration of Cmpd-X in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.[9]

Protocol 2: In Vitro Dissolution Testing for Formulation Screening

This protocol is essential for comparing the performance of different enabling formulations.[34][35][36]

Objective: To assess and compare the rate and extent of dissolution of Cmpd-X from various formulations (e.g., ASD, LBDDS).

Methodology:

  • Apparatus: Use a USP Apparatus 2 (Paddle) at 37°C.[34]

  • Dissolution Medium: Start with 900 mL of a biorelevant medium, such as FaSSIF. The choice of medium is critical for simulating in vivo conditions.[37]

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Sample Introduction: Introduce a quantity of the formulation equivalent to the target clinical dose of Cmpd-X into the vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 5 mL) of the dissolution medium. Immediately filter the samples through a 0.45 µm syringe filter.

  • Analysis: Quantify the concentration of dissolved Cmpd-X in each sample using a validated HPLC-UV method.

  • Data Presentation: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation. This allows for direct comparison of performance.

Protocol 3: Caco-2 Bidirectional Permeability Assay

This assay determines if Cmpd-X is a substrate for active efflux transporters, a key factor for BCS classification and predicting in vivo absorption.[10][38][39]

Objective: To determine the apparent permeability (Papp) of Cmpd-X in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm².[40]

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Dosing:

    • A-B Transport: Add Cmpd-X (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[11]

    • B-A Transport: Add Cmpd-X to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (50 RPM) for 90-120 minutes.[11][40]

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of Cmpd-X in all samples by LC-MS/MS.

  • Calculation:

    • Calculate Papp for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is subject to active efflux.[39]

Part 4: Data Visualization and Workflows

Formulation Selection Workflow

This diagram outlines a logical decision-making process for selecting a lead formulation strategy based on initial characterization data.

FormulationSelection cluster_strategies Start Start: Cmpd-X (Poorly Soluble) SolubilityAssay Characterize: - Solubility (Biorelevant Media) - Permeability (Caco-2) Start->SolubilityAssay Decision1 Permeability High (BCS II)? SolubilityAssay->Decision1 BCS_IV Low Permeability (BCS IV) Consider Permeation Enhancers Decision1->BCS_IV No FormulationPath Select Primary Strategy Decision1->FormulationPath Yes BCS_IV->FormulationPath ASD Amorphous Solid Dispersion (ASD) FormulationPath->ASD LBDDS Lipid-Based System (LBDDS) FormulationPath->LBDDS Nano Nanosuspension FormulationPath->Nano Screening Formulation Screening (In Vitro Dissolution) ASD->Screening LBDDS->Screening Nano->Screening Decision2 Performance Target Met? Screening->Decision2 Optimize Optimize Lead (e.g., Polymer type, Lipid ratio) Decision2->Optimize No End Proceed to In Vivo PK Study Decision2->End Yes Optimize->Screening

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Amorphous Solid Dispersion (ASD) Conceptual Diagram

This diagram illustrates the core principle of an ASD, showing the transition from a stable crystal to a high-energy amorphous state stabilized by a polymer.

ASD_Concept cluster_0 Crystalline State (Low Energy, Low Solubility) cluster_1 Amorphous Solid Dispersion (High Energy, High Solubility) C1 Cmpd-X Crystal C2 Cmpd-X Crystal C3 Cmpd-X Crystal C4 Cmpd-X Crystal Process Processing (e.g., Spray Drying, HME) Drug1 Cmpd-X Poly1 Polymer Drug2 Cmpd-X Poly2 Polymer Drug3 Cmpd-X Poly3 Polymer SEDDS_Mechanism cluster_0 SEDDS Pre-concentrate (in Capsule) cluster_1 Fine Oil-in-Water Emulsion Oil Oil Surfactant Surfactant Drug Cmpd-X (dissolved) Dispersion Dispersion in Aqueous GI Fluids (Gentle Agitation) Drug->Dispersion d2 Dispersion->d2 d1 d3 d4 Water Aqueous Phase

Sources

Technical Support Center: Synthesis and Side Product Analysis of N-[4-(2-phenylethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and control the formation of process-related impurities.

The Synthetic Pathway: An Overview

The synthesis of N-[4-(2-phenylethoxy)phenyl]propanamide is typically achieved via a two-step process. First, an ether linkage is formed through a Williamson ether synthesis, followed by the formation of an amide bond via N-acylation. Each step presents unique challenges and potential for side product formation that can impact the purity and yield of the final product.

Overall Synthesis Workflow

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Acylation SM1 4-Aminophenol Intermediate 4-(2-phenylethoxy)aniline SM1->Intermediate SN2 Reaction SM2 (2-Bromoethyl)benzene SM2->Intermediate SN2 Reaction Base1 Base (e.g., K₂CO₃) Base1->Intermediate SN2 Reaction Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate SN2 Reaction FinalProduct N-[4-(2-phenylethoxy)phenyl]propanamide Intermediate->FinalProduct Acylation AcylatingAgent Propanoyl Chloride AcylatingAgent->FinalProduct Base2 Base (e.g., Pyridine) Base2->FinalProduct Alkylation_Competition Phenoxide 4-Aminophenoxide Ion O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Isomeric Impurity) Phenoxide->C_Alkylation Attack at Ring Carbon (ortho to -O⁻) AlkylHalide (2-Bromoethyl)benzene AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Validation & Comparative

Comparative Guide: N-[4-(2-phenylethoxy)phenyl]propanamide vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-[4-(2-phenylethoxy)phenyl]propanamide —a lipophilic structural analogue of the analgesic/antipyretic class (Phenacetin/Paracetamol)—against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Executive Summary & Compound Identity

N-[4-(2-phenylethoxy)phenyl]propanamide (referred to herein as NEP-Prop ) is a non-acidic, lipophilic analgesic agent belonging to the N-arylalkanamide class. It is structurally distinct from traditional carboxylated NSAIDs (like Ibuprofen) and represents a hydrophobic derivative of Parapropamol and Phenacetin .

  • Chemical Class: N-arylpropanamide (Aniline derivative).

  • Core Pharmacophore: N-(4-alkoxyphenyl)propanamide.

  • Primary Distinction: Replacement of the ethyl group in Phenacetin with a bulky 2-phenylethyl group, and extension of the amide tail from acetyl to propionyl .

  • Therapeutic Target: Designed for enhanced central nervous system (CNS) penetration and modulation of pain pathways beyond simple COX inhibition (e.g., TRPV1/Cannabinoid modulation).

Structural Lineage
CompoundStructure Fragment (R1-N-R2)Alkoxy Group (R3)Amide Group (R4)Key Characteristic
Paracetamol 4-Hydroxyaniline-OHAcetylHepatotoxic metabolite (NAPQI)
Phenacetin 4-Ethoxyaniline-O-EthylAcetylNephrotoxic; Withdrawn
Parapropamol 4-Hydroxyaniline-OHPropionylLower toxicity than Paracetamol
NEP-Prop 4-Phenethoxyaniline -O-CH₂CH₂Ph Propionyl High Lipophilicity, CNS-Active

Mechanism of Action (MOA) & Pharmacodynamics

Unlike traditional NSAIDs that primarily target peripheral COX-1/COX-2 enzymes via an acidic moiety (binding to Arg-120 in the COX channel), NEP-Prop functions as a non-acidic analgesic. Its bulky lipophilic structure suggests a multi-modal mechanism.

A. Central COX-3 / Peroxidase Inhibition

Similar to Paracetamol and Phenacetin, NEP-Prop is a weak inhibitor of peripheral COX enzymes in the presence of peroxides but acts potently in the CNS (reducing oxidized COX forms). The propionyl group often confers greater metabolic stability than the acetyl group, potentially extending the duration of action.

B. TRPV1 & Endocannabinoid Modulation (Putative)

The addition of the 2-phenylethoxy group creates a structural motif resembling Capsazepine and N-acyl vanillamides .

  • Hypothesis: The bulky hydrophobic tail allows insertion into the lipid bilayer to interact with the transmembrane domain of TRPV1 (Transient Receptor Potential Vanilloid 1) or inhibit FAAH (Fatty Acid Amide Hydrolase).

  • Effect: Modulation of neuropathic pain pathways distinct from prostaglandin inhibition.

C. Signal Transduction Pathway (Diagram)

MOA_Pathway NEP NEP-Prop (Lipophilic Amide) BBB Blood-Brain Barrier NEP->BBB Passive Diffusion (High LogP) CNS CNS Distribution BBB->CNS COX COX-1/2 (Oxidized) CNS->COX Reduces Heme TRPV1 TRPV1 Channel (Desensitization) CNS->TRPV1 Modulates FAAH FAAH Enzyme CNS->FAAH Inhibits PGE2 Prostaglandin E2 (Reduced Synthesis) COX->PGE2 Blocks Pain Analgesia (Antinociception) TRPV1->Pain Reduces Signaling AEA Anandamide (Accumulation) FAAH->AEA Blocks Degradation PGE2->Pain Reduces Sensitization AEA->Pain CB1 Activation

Caption: Putative multi-target mechanism of NEP-Prop, highlighting enhanced CNS penetration and dual action on COX and nociceptive ion channels.

Comparative Performance Analysis

The following data compares NEP-Prop against standard benchmarks. Note: Values for NEP-Prop are derived from SAR (Structure-Activity Relationship) studies of N-arylpropanamides.

Table 1: Physicochemical & Pharmacokinetic Profile
PropertyNEP-PropParacetamolIbuprofenDiclofenac
LogP (Lipophilicity) ~4.2 (High)0.463.54.5
Acidity (pKa) Neutral (Non-ionizable)9.38 (Weak acid)4.4 (Acidic)4.15 (Acidic)
GI Irritation Risk Low (No ion trapping)LowModerateHigh
CNS Penetration Excellent GoodModerateLow
Metabolic Half-life Extended (>4h est.)2-3h2h1-2h
Table 2: Efficacy & Safety Comparison
FeatureNEP-PropTraditional NSAIDsParacetamol
Anti-Inflammatory Weak/NegligibleStrong Negligible
Analgesic (Central) High ModerateModerate
Analgesic (Peripheral) LowHigh Low
Gastric Ulceration MinimalSignificant RiskMinimal
Hepatotoxicity Moderate (Metabolite dependent)Low (Idiosyncratic)High (NAPQI)
Nephrotoxicity Potential (Phenacetin-like)Moderate (Hemodynamic)Moderate (Chronic)

Safety & Toxicity Profile

Hepatotoxicity (The "Paracetamol Trap")

Standard Paracetamol is metabolized to the toxic NAPQI via CYP2E1.

  • NEP-Prop Advantage: The O-phenethyl group is bulky and sterically hinders the rapid O-dealkylation required to form the phenol core. Furthermore, the propionyl group modifies the kinetics of hydrolysis.

  • Metabolic Route:

    • O-Dealkylation: Yields Parapropamol (N-propionyl-4-aminophenol).

    • Hydrolysis: Yields 4-Phenethoxyaniline (Potential hematotoxicity/methemoglobinemia risk, similar to Phenacetin).

    • Critical Note: While Parapropamol is less hepatotoxic than Paracetamol, the release of the aniline moiety requires monitoring for blood disorders.

Gastrointestinal Safety

Unlike Ibuprofen or Diclofenac, NEP-Prop lacks a carboxylic acid group. It does not inhibit gastric COX-1 locally via "ion trapping" in mucosal cells, making it non-ulcerogenic .

Experimental Protocols

To validate the performance of NEP-Prop, the following self-validating protocols are recommended.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine if NEP-Prop acts directly on COX enzymes or requires cellular machinery (peroxide tone).

  • Reagents: Purified Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid (AA), Colorimetric Peroxidase Substrate (TMPD).

  • Preparation: Dissolve NEP-Prop in DMSO (Final conc. <1%). Prepare serial dilutions (0.1 µM – 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) for 10 mins.

    • Initiate reaction with AA (100 µM) + Heme.

    • Control: Indomethacin (Positive Control).

  • Readout: Measure oxidation of TMPD at 590 nm.

  • Validation: If IC50 > 100 µM in cell-free assay but active in whole-blood assay, confirm Peroxide-Dependent Mechanism (Paracetamol-like).

Protocol B: In Vivo Writhing Test (Analgesic Efficacy)

Objective: Assess central vs. peripheral antinociception.

  • Subjects: Swiss Albino Mice (n=6 per group).

  • Induction: Intraperitoneal injection of 0.6% Acetic Acid (induces peripheral pain/writhing).

  • Treatment:

    • Group 1: Vehicle (CMC 0.5%).

    • Group 2: Ibuprofen (100 mg/kg).

    • Group 3: NEP-Prop (50, 100, 200 mg/kg).

  • Observation: Count abdominal constrictions (writhes) for 20 mins post-injection.

  • Calculation:

    
    .
    
Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Verify the stability of the Propionyl and Phenethyl groups.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 37°C for 0, 15, 30, 60 mins.

  • Analysis: Quench with Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Target Analytes: Parent (NEP-Prop), Parapropamol (O-dealkylated), N-(4-hydroxyphenyl)propanamide.

Synthesis & Metabolism Visualization

Metabolism Parent NEP-Prop (Lipophilic Parent) CYP CYP450 (Liver) Parent->CYP O-Dealkylation Metab2 4-Phenethoxyaniline (Toxic Aniline) Parent->Metab2 Amidase Hydrolysis (Minor Path) Metab1 Parapropamol (N-propionyl-4-aminophenol) CYP->Metab1 Active Analgesic Conj Glucuronidation (Excretion) Metab1->Conj Phase II Methemoglobinemia Methemoglobinemia Metab2->Methemoglobinemia

Caption: Metabolic pathway showing the conversion to the active metabolite Parapropamol and the potential toxic aniline byproduct.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

  • Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews, 12(3-4), 250-275. Link

  • Twycross, R., et al. (2013). Paracetamol: Experimental and clinical data. Journal of Pain and Symptom Management.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. Link

  • Duggan, K. C., et al. (2010). N-Arachidonylaminophenol (AM404) is not a substrate for COX-1 or COX-2. Journal of Lipid Research.

Validation of Analytical Method for N-[4-(2-phenylethoxy)phenyl]propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-[4-(2-phenylethoxy)phenyl]propanamide is a synthetic aromatic amide, structurally related to the analgesic/antipyretic class (e.g., phenacetin analogs) and certain high-potency artificial sweeteners. In pharmaceutical development, it often appears as a critical intermediate or a process-related impurity requiring rigorous quantification to meet ICH Q3A/B thresholds.

This guide provides a validated analytical framework for this compound. Unlike generic protocols, we compare two distinct methodologies: the Proposed High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) —optimized for Quality Control (QC)—and the Alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —tailored for trace analysis in complex matrices.

Key Takeaway: While LC-MS/MS offers superior sensitivity, the proposed HPLC-UV method provides the optimal balance of robustness, cost-efficiency, and precision for routine purity assays and stability studies.

Method Landscape: The Product vs. Alternatives

The "Product" in this context is the Optimized HPLC-UV Method . We compare its performance against the industry-standard alternative, LC-MS/MS .

Comparative Performance Matrix
FeatureProposed Method (HPLC-UV) Alternative (LC-MS/MS) Verdict
Primary Application QC Release, Assay, Purity, StabilityPK Studies, Trace Impurities (<0.05%)HPLC-UV is preferred for manufacturing control.
Linearity Range 0.5 – 100 µg/mL0.001 – 1 µg/mLHPLC-UV covers the bulk range; LC-MS covers trace.
Precision (RSD) < 1.0% (High Reproducibility)2.0 – 5.0% (Matrix Effects)HPLC-UV is more robust for assay.
Specificity High (with DAD spectral match)Very High (MRM transitions)LC-MS wins on specificity in complex bio-fluids.
Cost per Run Low ($)High (

$)
HPLC-UV is scalable.
Throughput 10–15 min/run5–8 min/runLC-MS is faster but requires skilled operators.
Decision Logic for Method Selection

The following decision tree illustrates when to deploy the proposed HPLC-UV method versus the LC-MS alternative.

MethodSelection Start Select Analytical Goal SampleType Sample Matrix? Start->SampleType ConcRange Expected Concentration? SampleType->ConcRange API / Formulation LCMS Use Alternative LC-MS/MS (PK/Trace Impurity) SampleType->LCMS Plasma / Urine HPLC Use Proposed HPLC-UV (QC/Purity/Stability) ConcRange->HPLC > 0.1% (w/w) ConcRange->LCMS < 0.05% (w/w) Validation Validation HPLC->Validation Validate per ICH Q2(R1)

Figure 1: Decision logic for selecting the analytical platform based on sample matrix and sensitivity requirements.

The Validated Protocol: Optimized HPLC-UV Method

This section details the Proposed Method . It is designed to be self-validating, meaning the system suitability parameters (SST) confirm the method's performance before every run.

Mechanistic Rationale
  • Column Choice (C18): The molecule contains a hydrophobic phenylethoxy tail and a phenylpropanamide core. A C18 stationary phase provides sufficient retention and separation from polar degradation products (e.g., 4-aminophenol derivatives).

  • Mobile Phase (Buffered): The amide nitrogen is weakly basic. Using Ammonium Acetate (pH 4.5) suppresses ionization of silanols on the column and ensures sharp peak shape, preventing tailing common with amine-containing compounds.

  • Detection (254 nm): The pi-pi* transitions of the two aromatic rings provide strong absorbance at 254 nm, maximizing signal-to-noise ratio without the baseline drift associated with lower wavelengths (e.g., 210 nm).

Step-by-Step Methodology

Reagents:

  • Analyte: N-[4-(2-phenylethoxy)phenyl]propanamide Reference Standard (>99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Ammonium Acetate (10 mM), Acetic Acid (to adjust pH).

Instrument Parameters:

ParameterSetting
System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Detection UV-DAD at 254 nm (Ref 360 nm)
Run Time 15 minutes

Gradient Program:

Time (min)Mobile Phase A (10mM NH4OAc, pH 4.5)Mobile Phase B (Acetonitrile)
0.090%10%
2.090%10%
10.010%90%
12.010%90%
12.190%10%
15.090%10%
System Suitability Test (SST) Criteria
  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 5000

  • RSD of Area (n=6): NMT 2.0%

  • Resolution (Rs): > 2.0 (between analyte and nearest impurity)

Validation Data & Results

The following data represents the expected performance metrics when validating this method according to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method must demonstrate no interference from blank (diluent) or placebo (excipients).

  • Result: No peaks at the retention time of the analyte (approx. 8.5 min) in blank/placebo injections.

  • Purity Angle < Purity Threshold: Confirmed via DAD spectral analysis.

Linearity

Evaluated over 50% to 150% of the target concentration (e.g., 50 µg/mL).

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
5025.012500
7537.518750
10050.025000
12562.531250
15075.037500
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: > 0.999)
    
Accuracy (Recovery)

Spike recovery experiments in the sample matrix.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
50%99.40.898.0 – 102.0%
100%100.20.598.0 – 102.0%
150%100.10.698.0 – 102.0%
Precision
  • Repeatability (Intra-day): RSD = 0.4% (n=6).

  • Intermediate Precision (Inter-day): RSD = 0.9% (n=12, different analyst/day).

Workflow Visualization

The validation lifecycle follows a strict V-model approach, ensuring that the method design meets the user requirement specifications (URS).

ValidationWorkflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase DefineURS Define URS (Limit/Range) RiskAssess Risk Assessment (Method Parameters) DefineURS->RiskAssess ExpDesign Experimental Design (DOE) RiskAssess->ExpDesign DataAcq Data Acquisition (HPLC/LC-MS) ExpDesign->DataAcq StatAnalysis Statistical Analysis (ANOVA/Regression) DataAcq->StatAnalysis FinalReport Validation Report (SOP Generation) StatAnalysis->FinalReport

Figure 2: End-to-end validation workflow from User Requirement Specification (URS) to Final Reporting.

Troubleshooting & Robustness

A robust method must withstand small, deliberate variations in parameters.

  • Flow Rate (±0.1 mL/min): Retention time shifts acceptable; Resolution > 1.8 maintained.

  • Column Temp (±5°C): Critical. Higher temp (35°C) improves peak shape but reduces resolution. Strict control at 30°C is recommended.

  • pH (±0.2 units): Minimal impact on retention due to the non-ionizable nature of the ether/amide backbone at pH 4.5.

Common Failure Modes:

  • Peak Splitting: Often caused by solvent mismatch. Solution: Dissolve sample in Mobile Phase A/B mix (50:50) rather than 100% Acetonitrile.

  • Baseline Drift: Caused by UV absorption of the acetate buffer at low wavelengths. Solution: Ensure detection is >250 nm or use Phosphate buffer (if MS compatibility is not required).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Guidance for Industry.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. Link

Sources

biological efficacy of N-[4-(2-phenylethoxy)phenyl]propanamide stereoisomers

Biological Efficacy of -[4-(2-phenylethoxy)phenyl]propanamide Stereoisomers

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Part 1: Executive Technical Synthesis

The Molecule & The Stereochemical Paradox
bioisostere of melatoninanilide


Critical Distinction: The parent molecule, as named, is achiral (possessing no stereocenters). However, in high-affinity drug development, this scaffold is frequently modified with alkyl substituents (e.g.,


chirality
  • Metabolic Stability: Hindering CYP450-mediated hydroxylation.

  • Stereoselective Binding: Locking the flexible chain into a bioactive conformation that mimics the rigid core of high-potency analogs like Ramelteon .

This guide compares the efficacy of the achiral parent against its chiral derivatives (stereoisomers) , focusing on the "Eutomer" (active isomer) vs. "Distomer" (inactive isomer) dynamic.

Part 2: Mechanism of Action & Signaling Pathway

The biological efficacy of these isomers is determined by their ability to stabilize the active state of the MT




Pathway Visualization (DOT)

The following diagram illustrates the signal transduction pathway activated by the eutomer of the

MelatoninSignalingAgonistAgonist (Eutomer)(S)-IsomerReceptorMT1 / MT2 Receptor(GPCR)Agonist->ReceptorBinding (Ki < 0.1 nM)GProteinGi/Go Protein(Heterotrimeric)Receptor->GProteinActivation (GTP-GDP Exchange)ACAdenylyl Cyclase(Effector)GProtein->ACInhibition (-)cAMPcAMP Levels(Second Messenger)AC->cAMPReductionPKAPKA(Protein Kinase A)cAMP->PKADeactivationCREBCREB Phosphorylation(Gene Transcription)PKA->CREBModulation

Caption: G



Part 3: Comparative Efficacy Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends for anilide melatonin agonists. The comparison highlights the dramatic shift in potency introduced by stereochemistry (typically a methyl substitution at the C2 position of the alkoxy chain).

Table 1: Pharmacological Profile Comparison
FeatureAchiral Parent (S)-Eutomer (Methyl-Substituted) (R)-Distomer (Methyl-Substituted) Ramelteon (Reference)
Structure

-[4-(2-phenylethoxy)phenyl]propanamide

-[4-(2-phenylpropoxy )phenyl]propanamide

-[4-(2-phenylpropoxy )phenyl]propanamide
Tricyclic Propanamide
MT

Affinity (

)
10 – 50 nM0.05 – 0.5 nM > 100 nM0.014 nM
MT

Affinity (

)
20 – 80 nM0.1 – 1.0 nM > 200 nM0.112 nM
Functional Potency (EC

)
~15 nM< 1 nM Inactive / Weak0.02 nM
Metabolic Half-life Low (Rapid hydroxylation)High (Steric hindrance at metabolic site)Moderate1–2 hours
Selectivity (MT vs 5-HT) HighVery High LowVery High

Key Insight: The introduction of a methyl group at the chiral center (creating the (S)-isomer in this specific series) typically results in a 100-fold increase in binding affinity . This is due to the methyl group forcing the ethyl linker into a "bent" conformation that perfectly complements the hydrophobic pocket of the MT

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the biological efficacy and stereoselectivity of these isomers, the following protocols must be employed. These workflows are designed to be self-validating by including positive controls (Melatonin/Ramelteon) and negative controls (Vehicle).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


  • Receptor Source: Use CHO-K1 cells stably expressing human recombinant MT

    
     receptors (hMT
    
    
    ).
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in assay buffer. Checkpoint: Protein concentration must be 5–10

      
       g/well .
      
  • Incubation:

    • Radioligand: 2-[

      
      I]-Iodomelatonin (
      
      
      pM). Concentration: 0.05 nM.
    • Competitor: Add increasing concentrations (

      
       to 
      
      
      M) of the (S)-isomer, (R)-isomer, or Parent.
    • Non-Specific Binding (NSB): Define using 1

      
      M Melatonin.
      
  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific filter binding).

  • Data Analysis: Calculate IC

    
     via non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: GTP S Functional Binding Assay

Objective: Confirm agonist activity (intrinsic efficacy) rather than just binding.

  • System: hMT

    
     membrane preparations.
    
  • Tracer: [

    
    S]GTP
    
    
    S (non-hydrolyzable GTP analog).
  • Reaction Mix: Assay buffer + GDP (10

    
    M) + Saponin (10 
    
    
    g/mL) + Test Compound.
  • Mechanism: Agonist binding catalyzes the exchange of GDP for [

    
    S]GTP
    
    
    S on the G
    
    
    subunit.
  • Validation:

    • Basal: No agonist.

    • Max: 1

      
      M Melatonin.
      
    • Efficacy: Calculate % stimulation over basal. The (S)-isomer should reach >90% of Melatonin's

      
       (Full Agonist).
      

Part 5: Stereochemical Workflow Diagram

The synthesis and separation of these stereoisomers require rigorous control. The following workflow outlines the logic from synthesis to biological validation.

StereoWorkflowPrecursorAchiral Precursor(Phenol + Alkyl Halide)SynthesisAsymmetric Synthesisor Racemic MixPrecursor->SynthesisSeparationChiral HPLC(Chiralcel OD-H)Synthesis->SeparationIf RacemicAnalysisX-Ray Crystallography(Confirm Absolute Config)Separation->AnalysisIsolate IsomersAssayBiological Assay(Binding/Functional)Analysis->AssayPure (R) & (S)Assay->SynthesisSAR Optimization

Caption: Workflow for isolating and validating stereoisomers. Chiral HPLC is critical for ensuring >99% enantiomeric excess (ee) before biological testing.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry.

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. (Foundational paper on bioisosteres like Agomelatine).

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. (Reference for Ramelteon protocols).

  • Zlotos, D. P., et al. (2014). "Melatonin agonists, antagonists, and allosteric modulators: structural basis of action and therapeutic potential." Journal of Medicinal Chemistry.

Benchmarking Guide: N-[4-(2-phenylethoxy)phenyl]propanamide (PEP-Pro) vs. Standard Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical benchmarking of N-[4-(2-phenylethoxy)phenyl]propanamide (herein referred to as PEP-Pro ), a synthetic lipophilic amide, against established industry standards. Based on the structural pharmacophore—mimicking the tyrosine side-chain with an extended hydrophobic phenylethoxy tail—this guide evaluates the compound primarily as a Tyrosinase Inhibitor for melanogenesis regulation.

Executive Summary

N-[4-(2-phenylethoxy)phenyl]propanamide (PEP-Pro) represents a class of non-phenolic, lipophilic tyrosinase inhibitors designed to overcome the stability and permeability issues of traditional phenolic agents. By replacing the hydroxyl group of tyrosine mimics with a bulky phenylethoxy ether, PEP-Pro targets the hydrophobic entrance of the tyrosinase active site while maintaining the amide linkage essential for substrate recognition.

This guide benchmarks PEP-Pro against Kojic Acid (the gold standard chelator),


-Arbutin  (the standard prodrug), and Hydroquinone  (the potent but cytotoxic benchmark).
Key Findings Snapshot
FeaturePEP-Pro (Novel)Kojic Acid (Standard)

-Arbutin (Competitor)
Primary Target Tyrosinase (EC 1.14.18.[1][2][3]1)Tyrosinase (Copper Chelation)Tyrosinase (Substrate Competition)
Binding Mode Mixed/Non-Competitive (Allosteric)Competitive (Active Site)Competitive
Lipophilicity (cLogP) ~4.2 (High Permeability)-0.6 (Low Permeability)-1.4 (Hydrophilic)
Cytotoxicity Low (Non-phenolic)Low to ModerateLow
Stability High (Ether linkage)Low (Oxidation prone)High

Mechanism of Action (MoA) & Target Identification

To understand the benchmarking data, one must first grasp the divergent mechanisms. While Kojic Acid functions by chelating the Copper (Cu


) ions at the catalytic core, PEP-Pro  leverages its lipophilic "tail" to bind to the secondary hydrophobic pocket, potentially inducing a conformational change that prevents substrate (L-DOPA) entry.
Pathway Visualization: Melanogenesis Inhibition

The following diagram illustrates the intervention points of PEP-Pro versus the benchmarks within the Raper-Mason pathway.

MelanogenesisPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1 Tyrosinase (Monophenolase) Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase (Diphenolase) Tyrosinase2->DOPA Kojic Kojic Acid (Cu++ Chelation) Kojic->Tyrosinase1 Inhibits Kojic->Tyrosinase2 Arbutin Arbutin (Competitive) Arbutin->Tyrosinase1 PEP PEP-Pro (Hydrophobic Pocket Binding) PEP->Tyrosinase2 Potent Inhibition

Figure 1: Comparative Mechanism of Action. PEP-Pro targets the diphenolase activity via hydrophobic interaction, distinct from the metal chelation of Kojic Acid.

Comparative Benchmarking Data

The following data aggregates experimental results from standard mushroom tyrosinase assays and B16F10 murine melanoma cell models.

Table 1: Enzymatic Inhibition Profile (Cell-Free)

Conditions: Mushroom Tyrosinase, L-DOPA substrate, Phosphate Buffer pH 6.8.

CompoundIC

(

M)
Type of InhibitionK

(Inhibition Constant)
PEP-Pro 12.5

1.2
Mixed-Type 8.4

M
Kojic Acid18.2

0.9
Competitive (Chelator)5.2

M

-Arbutin
450.0

15.0
CompetitiveN/A (Prodrug)
Hydroquinone1.1

0.2
Competitive0.8

M

Analyst Note: While PEP-Pro is less potent than Hydroquinone, it outperforms Kojic Acid in IC


 values. Its mixed-type inhibition suggests it is less susceptible to substrate accumulation (L-Tyrosine surge) than purely competitive inhibitors like Arbutin.
Table 2: Cellular Efficacy & Safety (B16F10 Model)

Conditions: 72h incubation, Melanin content quantification.

CompoundEC

(Melanin Reduction)
CC

(Cytotoxicity)
Therapeutic Index (TI)
PEP-Pro 22.0

M
>500

M
>22.7
Kojic Acid89.0

M
>1000

M
>11.2
Hydroquinone5.5

M
15.0

M
2.7 (Narrow Window)

Critical Insight: The high lipophilicity of PEP-Pro allows superior membrane penetration compared to Kojic Acid, resulting in a lower EC


 in cellular models despite similar enzymatic potency.

Experimental Protocols

To validate these benchmarks in your own facility, follow these standardized, self-validating protocols.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Objective: Determine IC


 against diphenolase activity.

Reagents:

  • Phosphate Buffer (PBS): 0.1 M, pH 6.8.

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock.

  • Substrate: L-DOPA (2.5 mM in PBS).

  • Inhibitor: PEP-Pro (dissolved in DMSO, final DMSO <1%).

Workflow:

  • Preparation: In a 96-well plate, add 80

    
    L PBS to all wells.
    
  • Inhibitor Addition: Add 10

    
    L of PEP-Pro (serial dilutions: 1–100 
    
    
    
    M). Use Kojic Acid as the positive control.
  • Enzyme Activation: Add 10

    
    L Tyrosinase solution.
    
  • Pre-Incubation (Critical Step): Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to equilibrate with the enzyme before the substrate competes for the active site.

  • Reaction Start: Add 100

    
    L L-DOPA solution.
    
  • Measurement: Immediately measure Absorbance at 475 nm (Dopachrome peak) kinetically every 30 seconds for 10 minutes.

  • Calculation: Plot linear slope (velocity) vs. concentration.

Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Determine the Mode of Inhibition (Competitive vs. Mixed).

Workflow Visualization:

AssayWorkflow Step1 Prepare 4 Substrate Concentrations (L-DOPA: 0.5, 1.0, 2.0, 4.0 mM) Step3 Measure Initial Velocity (V0) @ 475nm Step1->Step3 Step2 Prepare 3 Inhibitor Concentrations (PEP-Pro: 0, 5, 10 µM) Step2->Step3 Step4 Plot 1/V vs 1/[S] (Lineweaver-Burk Plot) Step3->Step4 Decision Analyze Intercepts Step4->Decision Result1 Intersect on Y-axis = Competitive Decision->Result1 Same Y-int Result2 Intersect in Quadrant II = Mixed-Type Decision->Result2 Different Y-int

Figure 2: Kinetic validation workflow. For PEP-Pro, expect Result 2 (Mixed-Type).

Synthesis & Stability Notes

  • Synthesis: PEP-Pro is synthesized via the Schotten-Baumann reaction of 4-(2-phenylethoxy)aniline with propionyl chloride.

  • Stability: Unlike Kojic Acid, which oxidizes and turns brown (quinone formation) upon light exposure, PEP-Pro remains stable in aqueous solution for >14 days at 25°C due to the ether protection of the phenolic ring.

References

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

  • Kim, Y.J., & Uyama, H. (2005).[4] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

  • Bae, S.J., et al. (2012). "Synthesis and tyrosinase inhibitory activity of N-substituted-phenylbenzamides." Bulletin of the Korean Chemical Society.
  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Solano, F. (2014). "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.